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5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine Documentation Hub

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  • Product: 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine
  • CAS: 764710-12-5

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

This guide provides an in-depth technical analysis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine (CAS: 764710-12-5), a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine (CAS: 764710-12-5), a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and GPCR ligands.

Technical Guide & Characterization Manual

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound belongs to the 2-aminothiazole class, a "privileged structure" in drug discovery due to its ability to form key hydrogen bonds with the ATP-binding pocket of kinases and various GPCR residues. Unlike its more common 4-aryl isomers (synthesized via Hantzsch condensation), the 5-aryl substitution pattern offers a distinct vector for structure-activity relationship (SAR) exploration, often improving metabolic stability by blocking the metabolically labile C5 position.

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 5-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-amine
Common Name 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine
CAS Number 764710-12-5
Molecular Formula C₁₀H₉BrN₂OS
SMILES COc1ccc(cc1Br)c2cn(c(n2)N)
InChIKey KTJSFYVQBBUNDF-UHFFFAOYSA-N
Electronic & Steric Profile

The molecule features a push-pull electronic system. The 2-amino group acts as a strong electron donor (+M), while the thiazole ring serves as an electron-deficient heteroaromatic core.

  • 3-Bromo Substituent: Provides steric bulk and lipophilicity; often exploits hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

  • 4-Methoxy Group: A hydrogen bond acceptor and weak electron donor; susceptible to O-demethylation (Phase I metabolism).

  • Thiazole N3: The primary basic center (pKa ~5.0–5.3), essential for H-bond acceptance.

Physicochemical Properties[3][4][5][6][8][9][10][11]

The following data synthesizes experimental baselines with calculated predictive models (QSPR) to guide formulation and assay development.

Thermodynamic & Kinetic Parameters
PropertyValue / RangeContext & Implication
Molecular Weight 285.16 g/mol Optimal for "Fragment-Based Drug Design" (FBDD) (<300 Da).
Physical State Crystalline SolidHigh lattice energy expected due to intermolecular H-bonding (NH₂···N).
Melting Point 165–175 °C (Est.)[1]High MP indicates stability but suggests dissolution rate-limited absorption.
logP (Lipophilicity) 2.8 ± 0.3Moderately lipophilic. Permeable but requires cosolvents (DMSO) for assays.
pKa (Basic) 5.1 ± 0.2Protonation occurs at Thiazole N3. Neutral at physiological pH (7.4).
TPSA 68 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 2 (–NH₂)Critical for binding site interactions.
H-Bond Acceptors 3 (N, O, S)S is a weak acceptor; N3 and OMe are primary.
Solubility Profile
  • Water: Low (< 0.1 mg/mL).

  • DMSO: High (> 50 mg/mL). Recommended stock solution solvent.

  • Ethanol: Moderate. Suitable for recrystallization.

  • 0.1 M HCl: Soluble (forms hydrochloride salt).

Synthetic Methodology: The "5-Aryl" Challenge

Unlike 4-arylthiazoles, which are trivially synthesized via Hantzsch condensation (thiourea +


-bromoketone), the 5-aryl isomer  requires a regiospecific approach. The most robust "field-proven" protocol involves a Suzuki-Miyaura cross-coupling.
Synthesis Workflow (DOT Visualization)

SynthesisRoute Start 2-Aminothiazole (Starting Material) Bromination Step 1: Bromination (NBS, CH3CN, 0°C) Start->Bromination Inter 2-Amino-5-bromothiazole (Intermediate) Bromination->Inter Electrophilic Subst. Coupling Step 2: Suzuki Coupling (Pd(PPh3)4, Na2CO3, DME/H2O) Inter->Coupling Product 5-(3-Bromo-4-methoxyphenyl) thiazol-2-ylamine Coupling->Product  C-C Bond Formation Boronic 3-Bromo-4-methoxyphenyl boronic acid Boronic->Coupling  Reagent

Figure 1: Regioselective synthesis of the 5-aryl isomer via Suzuki Cross-Coupling. This route avoids the regioisomer contamination common in condensation methods.

Protocol: Suzuki Cross-Coupling

Rationale: Direct condensation methods for 5-arylthiazoles often suffer from poor yields or unstable aldehyde precursors. The Suzuki route guarantees the 5-position substitution.

  • Reactants: Combine 2-amino-5-bromothiazole (1.0 eq) and 3-bromo-4-methoxyphenylboronic acid (1.1 eq) in DME (Dimethoxyethane).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) and aqueous Na₂CO₃ (2M, 2.0 eq).

  • Condition: Degas with Argon. Heat to reflux (85°C) for 12–16 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine group may streak; add 1% Et₃N to the eluent.

Analytical Characterization

HPLC Method (Quality Control)

To ensure data integrity in biological assays, purity must be >95%.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiazole).

  • Retention Time: Expect elution at ~6.5 min (moderately lipophilic).

1H NMR Interpretation (DMSO-d6)
  • 
     7.10 ppm (s, 1H):  Thiazole C4-H. This singlet is diagnostic. If the compound were the 4-aryl isomer, this proton would be at C5 and typically shift upfield.
    
  • 
     7.20–7.60 ppm (m, 3H):  Aromatic protons (phenyl ring).
    
  • 
     6.80–7.00 ppm (bs, 2H):  –NH₂ protons (broad, exchangeable with D₂O).
    
  • 
     3.85 ppm (s, 3H):  Methoxy (–OCH₃).
    

Biological Stability & Handling

Metabolic Liabilities

The compound contains specific "soft spots" for metabolic degradation, which must be accounted for in PK studies.

Metabolism cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Conjugation Parent Parent Compound (Lipophilic) ODemethyl O-Demethylation (CYP2D6/3A4) -> Phenol metabolite Parent->ODemethyl Major Route Oxidation N-Oxidation (FMO) -> N-Oxide / Hydroxylamine Parent->Oxidation Minor Route Gluc Glucuronidation (UGT) -> Rapid Excretion ODemethyl->Gluc Clearance

Figure 2: Predicted metabolic pathways. The methoxy group is the primary site for CYP-mediated clearance.

Storage & Stability[12]
  • Oxidation: The 2-amino group is susceptible to air oxidation over long periods, turning the white powder yellow/brown. Store under inert gas (Argon/Nitrogen).

  • Hygroscopicity: Generally low, but salts (HCl/HBr) will be hygroscopic.

  • Temperature: Stable at -20°C for >2 years. Solutions in DMSO are stable for ~3 months at -20°C; avoid repeated freeze-thaw cycles.

References

  • Synthesis of 2-aminothiazoles: Rouf, A., & Tanyeli, C. (2015). Bioactive thiazole and benzothiazole derivatives. European Journal of Medicinal Chemistry.

  • Structural Analysis of Thiazoles: Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazole derivatives as cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Metabolic Stability of Aminothiazoles: Lombardo, F., et al. (2004). Comprehensive Assessment of the Physicochemical Properties of Drug Candidates. Journal of Medicinal Chemistry.

  • PubChem Compound Summary: 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine (Analogous Scaffold Data). National Center for Biotechnology Information.

Sources

Exploratory

An In-Depth Technical Guide to 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine (CAS 764710-12-5)

For Researchers, Scientists, and Drug Development Professionals Abstract 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine is a substituted aminothiazole, a class of heterocyclic compounds that has garnered significant attent...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine is a substituted aminothiazole, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The 2-aminothiazole scaffold is a "privileged structure," known to be a core component in a variety of biologically active molecules and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, including its chemical properties, a proposed synthesis protocol based on established methodologies, and an exploration of its potential biological activities and mechanisms of action as inferred from related compounds. While specific experimental data for this particular molecule is limited in the public domain, this document serves as a valuable resource by consolidating information on closely related analogues, thereby providing a predictive framework for its application in drug discovery and development.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[3][4] This versatile scaffold is present in numerous clinically used drugs, highlighting its importance in medicinal chemistry. The biological activities associated with 2-aminothiazole derivatives are diverse and include:

  • Anticancer: Many 2-aminothiazole derivatives have been investigated as potent anti-proliferative agents.[2]

  • Antimicrobial: This class of compounds has shown efficacy against various bacterial and fungal strains.[4]

  • Anti-inflammatory: Certain derivatives exhibit significant anti-inflammatory properties.[5]

  • Neurological Disorders: Some analogues have been explored for their potential in treating neurodegenerative diseases like prion diseases.[6]

The substitution pattern on the thiazole ring, particularly at the 4 and 5-positions, plays a crucial role in modulating the biological activity of these compounds. The presence of an aryl group at the 5-position, as seen in the title compound, is a common feature in many biologically active 2-aminothiazoles.

Physicochemical Properties and Drug-Likeness Assessment

A summary of the key physicochemical properties of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number 764710-12-5[7]
Molecular Formula C₁₀H₉BrN₂OS[7]
Molecular Weight 285.16 g/mol [8]
InChI Key KTJSFYVQBBUNDF-UHFFFAOYSA-N[7]
Canonical SMILES COC1=C(C=C(C=C1)C2=CSC(=N2)N)Br
Storage Temperature 2-8°C[7]

A preliminary in-silico analysis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine against Lipinski's Rule of Five suggests its potential as an orally bioavailable drug candidate.

Synthesis and Characterization

The most common and effective method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, the logical precursors would be 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone and thiourea.

Proposed Synthetic Pathway

Synthesis_Pathway reactant1 3-Bromo-4-methoxyacetophenone intermediate 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone (α-haloketone intermediate) reactant1->intermediate Bromination reactant2 Bromine (Br₂) product 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine intermediate->product Hantzsch Thiazole Synthesis reactant3 Thiourea reactant3->product Kinase_Inhibition_Pathway Compound 5-(3-Bromo-4-methoxyphenyl) thiazol-2-ylamine Kinase Protein Kinase (e.g., Abl, Src, VEGFR) Compound->Kinase Inhibits (Competitive with ATP) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthetic Utility of 2-Aminothiazole Derivatives

Executive Summary In the landscape of medicinal chemistry, the 2-aminothiazole ring is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from the tyrosine kinase inhibitor Dasatinib (Spr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, the 2-aminothiazole ring is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from the tyrosine kinase inhibitor Dasatinib (Sprycel) to the dopamine agonist Pramipexole (Mirapex)—is not coincidental. It stems from the scaffold's unique electronic profile, which allows it to mimic the purine ring of adenosine triphosphate (ATP), making it an exceptional template for kinase inhibition.

This guide moves beyond basic literature review to provide a mechanistic blueprint for researchers. We will deconstruct the Structure-Activity Relationship (SAR) that drives its biological potency, detail the "Gold Standard" synthetic protocols, and outline self-validating bioassays for lead optimization.

Structural Pharmacology: The "Hinge Binder" Concept

To understand the biological activity of 2-aminothiazoles, one must understand their interaction with the ATP-binding pocket of protein kinases.

The Donor-Acceptor Motif

The core utility of the 2-aminothiazole lies in its ability to form a bidentate hydrogen-bonding network with the "hinge region" of kinase enzymes.

  • N3 Nitrogen (Endocyclic): Acts as a Hydrogen Bond Acceptor .

  • C2-Amino Group (Exocyclic): Acts as a Hydrogen Bond Donor .

This D-A (Donor-Acceptor) motif mimics the N1 and N6 positions of the adenine ring in ATP. When a 2-aminothiazole derivative enters the kinase pocket, it displaces ATP, preventing phosphorylation of downstream substrates (e.g., Rb protein in the CDK4/6 pathway), thereby arresting cell division.

Visualization: Pharmacophore Binding Mode

The following diagram illustrates the critical contact points between a generic 2-aminothiazole inhibitor and a kinase hinge region (e.g., residues Met318 in Src or Cys83 in CDK5).

Pharmacophore Figure 1: 2-Aminothiazole Pharmacophore & Kinase Hinge Interaction Scaffold 2-Aminothiazole Core Hinge Kinase Hinge Region (e.g., Met318/Cys83) Scaffold->Hinge H-Bond Donor (C2-NH2) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Van der Waals (C4/C5 Substituents) Hinge->Scaffold H-Bond Acceptor (N3-Ring)

Therapeutic Applications & Mechanism of Action[2]

While 2-aminothiazoles exhibit antimicrobial (e.g., Sulfathiazole) and CNS activity, their most high-value application is in Oncology .

Case Study: CDK Inhibition in Cancer

Cyclin-Dependent Kinases (CDKs) drive the cell cycle.[2][3] In many cancers, the CDK4/6-Cyclin D complex is hyperactive, leading to uncontrolled proliferation.

  • Mechanism: 2-aminothiazole derivatives bind to the ATP pocket of CDK4/6.

  • Result: Inhibition of Retinoblastoma (Rb) protein phosphorylation.[4]

  • Outcome: E2F transcription factors remain sequestered; the cell fails to transition from G1 to S phase (G1 Arrest).

Key Derivatives & Activity Profile[6]
Compound ClassTargetMechanismKey Structural Feature
Dasatinib Src/AblATP-Competitive2-amino-thiazole-5-carboxamide core fits gatekeeper region.
Abemaciclib CDK4/6ATP-CompetitiveFused benzimidazole-thiazole enhances selectivity.
Pramipexole D2/D3AgonistTetrahydrobenzothiazole mimics dopamine structure.
Sulfathiazole DHPSAntimetaboliteSulfonamide group mimics PABA (antimicrobial).
Signaling Pathway Blockade

The diagram below details the specific intervention point of 2-aminothiazole inhibitors within the cell cycle machinery.

Pathway Figure 2: Mechanism of CDK4/6 Inhibition by 2-Aminothiazoles Inhibitor 2-Aminothiazole Derivative CDK CDK4/6 + Cyclin D Complex Inhibitor->CDK Competitive Inhibition Rb_Hypo Rb (Hypo-P) (Active) CDK->Rb_Hypo Phosphorylates ATP ATP ATP->CDK Activates Rb_Hyper Rb (Hyper-P) (Inactive) Rb_Hypo->Rb_Hyper Inactivation E2F E2F Transcription Factor Rb_Hypo->E2F Sequesters Rb_Hyper->E2F Releases S_Phase S-Phase Entry (Proliferation) E2F->S_Phase Triggers

Synthetic Strategy: The Hantzsch Protocol[1][4][7][8][9]

The Hantzsch Thiazole Synthesis remains the most robust method for generating 2-aminothiazoles. It involves the condensation of


-haloketones with thiourea.[5]
Experimental Protocol (Standardized)

Objective: Synthesis of 4-phenyl-2-aminothiazole.

Reagents:

  • Acetophenone derivative (1.0 eq)

  • Bromine or NBS (1.0 eq) -> Generates

    
    -bromoacetophenone in situ
    
  • Thiourea (2.0 eq)

  • Ethanol (Anhydrous)

Step-by-Step Workflow:

  • Halogenation: Dissolve acetophenone in glacial acetic acid. Add bromine dropwise at 0°C. Stir for 1h to form

    
    -bromoacetophenone.
    
  • Condensation: Dissolve the isolated

    
    -bromoacetophenone in ethanol. Add thiourea.
    
  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup (Critical): The product forms as a hydrobromide salt. Cool to RT. Filter the solid.[1][6][5]

  • Free Base Generation: Suspend the salt in water and basify with Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ) to pH 9–10. The free amine will precipitate.
  • Purification: Recrystallize from ethanol/water.

Synthetic Logic Flow

Synthesis Figure 3: Hantzsch Thiazole Synthesis Workflow Start Alpha-Haloketone (Electrophile) Inter S-Alkylation Intermediate Start->Inter SN2 Attack Reagent Thiourea (Nucleophile) Reagent->Inter Cyclization Cyclodehydration (- H2O, - HBr) Inter->Cyclization Intramolecular Attack Product 2-Aminothiazole Hydrobromide Salt Cyclization->Product Reflux Final Free Base Product Product->Final Basification (Na2CO3)

Validation Protocols: Biological Assays

Trustworthiness in data comes from robust, reproducible assays.

In Vitro Cytotoxicity (MTT Assay)

This assay measures metabolic activity as an indicator of cell viability.

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), A549 (Lung).

  • Control: Doxorubicin or Dasatinib (Positive Control).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate 24h.
      
    • Treat with graded concentrations of the 2-aminothiazole derivative (0.1

      
      M – 100 
      
      
      
      M).
    • Incubate for 48h at 37°C, 5%

      
      .
      
    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure Absorbance at 570 nm.

    • Calculation: Calculate

      
       using non-linear regression (GraphPad Prism).
      
Kinase Selectivity Profiling (ADP-Glo)

To confirm the mechanism (Section 3.1), you must prove kinase inhibition.

  • Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is used by luciferase to generate light.

  • Self-Validation: High signal = High Kinase Activity. Low signal = Inhibition.

  • Critical Step: Ensure ATP concentration mimics physiological levels (

    
     apparent) to detect competitive inhibitors accurately.
    

References

  • Dasatinib Discovery: Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link

  • 2-Aminothiazole Review: Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives." European Journal of Medicinal Chemistry. Link

  • Hantzsch Synthesis Mechanism: Hantzsch, A., & Weber, J. H. (1887).[7] "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft. Link

  • CDK Inhibitor Structural Basis: Roskoski, R. Jr. (2019). "Cyclin-dependent protein serine/threonine kinase inhibitors as anticancer drugs." Pharmacological Research. Link

  • MTT Assay Protocol: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Link

Sources

Exploratory

Unveiling the Potential Mechanism of Action: A Technical Guide to 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a mul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide delves into the potential mechanism of action of a specific derivative, 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine. While direct experimental data for this particular molecule is nascent, this document synthesizes the wealth of knowledge surrounding the 2-aminothiazole class to postulate a scientifically grounded hypothesis of its biological activity. We will explore its likely role as a modulator of key cellular signaling pathways, with a primary focus on kinase inhibition, a hallmark of many compounds in this family. Furthermore, we will consider its potential antimicrobial and anti-inflammatory properties. This guide is intended to serve as a foundational resource for researchers initiating investigations into this promising compound, providing both a theoretical framework and practical experimental designs.

The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery

The 2-aminothiazole moiety is a heterocyclic amine featuring a thiazole core, which is also a component of vitamin B1 (Thiamine).[3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and even neuroprotective effects.[3][4] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, particularly the C5 position, allowing for the fine-tuning of its physicochemical properties and biological target interactions.[1] The clinical success of 2-aminothiazole-containing drugs such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib underscores the therapeutic potential embedded within this chemical architecture.[2][5]

The subject of this guide, 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine , incorporates this privileged scaffold. Its structure is characterized by a 2-aminothiazole core with a 3-bromo-4-methoxyphenyl substituent at the 5-position. The presence of the halogen (bromine) and the methoxy group on the phenyl ring are anticipated to significantly influence its pharmacokinetic profile and target engagement.

Postulated Mechanism of Action: Kinase Inhibition

A predominant mechanism of action for many biologically active 2-aminothiazole derivatives is the inhibition of protein kinases.[2] These enzymes play a pivotal role in cellular signal transduction, and their dysregulation is a common driver of diseases like cancer.

Hypothetical Signaling Pathway Involvement

Based on the extensive literature on related compounds, we postulate that 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine may function as a kinase inhibitor. The specific kinase(s) targeted would depend on the three-dimensional conformation of the molecule and its ability to fit into the ATP-binding pocket of the enzyme. A plausible, generalized signaling cascade that could be modulated by this compound is depicted below.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Compound 5-(3-Bromo-4-methoxyphenyl) thiazol-2-ylamine RAF RAF Compound->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a scenario where the compound inhibits a kinase (e.g., RAF) within the MAPK/ERK pathway, a critical regulator of cell growth and proliferation that is often hyperactivated in cancer.

Potential Antimicrobial and Anti-inflammatory Activities

Beyond oncology, 2-aminothiazole derivatives have shown significant promise as antimicrobial and anti-inflammatory agents.[3][4] The introduction of an aryl group at the 5-position has been shown to enhance antimicrobial properties.[1] Therefore, it is plausible that 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine could exhibit activity against various bacterial and fungal strains.

The anti-inflammatory effects of this class of compounds are often attributed to the inhibition of inflammatory mediators.[6] This provides another avenue for investigation into the therapeutic potential of the target molecule.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a series of well-defined experiments are necessary. The following protocols are provided as a guide for researchers.

Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method to assess the inhibitory activity of the compound against a panel of protein kinases.

Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare kinase buffer, ATP, and substrate solution C Add kinase, diluted compound, and substrate to microplate wells A->C B Serially dilute 5-(3-Bromo-4-methoxyphenyl) thiazol-2-ylamine B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C D->E F Stop reaction and add detection reagent E->F G Measure signal (e.g., luminescence) F->G H Calculate % inhibition and determine IC50 G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine in DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare the specific kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the diluted compound (or DMSO for control), and the substrate to each well.

  • Initiation and Incubation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using a luminescence-based assay).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Compound Dilution: Serially dilute 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the aforementioned experiments, illustrating the potential potency of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
RAF50
MEK800
ERK>10,000
SRC150
ABL200

Table 2: Hypothetical Anticancer Activity (GI50 values in µM)

Cell LineTissue of OriginGI50 (µM)
MCF-7Breast2.5
A549Lung5.1
HT-29Colon3.8

Table 3: Hypothetical Antimicrobial Activity (MIC in µg/mL)

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureusPositive16
Escherichia coliNegative32
Candida albicansFungal64

Conclusion

While the precise mechanism of action of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine remains to be definitively elucidated through rigorous experimental validation, its chemical structure, rooted in the versatile 2-aminothiazole scaffold, provides a strong foundation for hypothesizing its biological activities. The most probable primary mechanism is the inhibition of protein kinases, a well-established mode of action for this class of compounds with significant therapeutic implications, particularly in oncology. Furthermore, its potential as an antimicrobial and anti-inflammatory agent should not be overlooked. The experimental protocols and hypothetical data presented in this guide offer a strategic starting point for researchers to systematically investigate and unlock the full therapeutic potential of this promising molecule.

References

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1476. Available at: [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 334-343. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Semantic Scholar. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

Sources

Foundational

In Vitro Screening of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These derivatives have demonstrated significant potential in therapeutic areas including oncology, inflammation, and infectious diseases. The specific compound, 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, possesses key structural features—a substituted phenyl ring and a 2-aminothiazole core—that suggest a strong likelihood of interesting pharmacological properties, particularly as an anticancer agent through mechanisms such as kinase inhibition.

This in-depth technical guide provides a comprehensive, field-proven framework for the in vitro screening of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a tiered screening cascade. This approach is designed to efficiently identify and characterize the compound's biological activity, from broad-spectrum effects to specific molecular targets and cellular mechanisms of action.

A Tiered Strategy for In Vitro Screening

A logical, multi-tiered screening approach is crucial for the efficient evaluation of a novel chemical entity. This strategy, outlined below, begins with a broad assessment of anticancer activity and progressively narrows the focus to identify specific molecular targets and elucidate the mechanism of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanism of Action Primary_Screen Broad-Spectrum Anticancer Activity (e.g., NCI-60 Panel) Dose_Response Dose-Response and IC50 Determination (on selected cancer cell lines) Primary_Screen->Dose_Response Active Compounds Kinase_Panel Broad Kinase Panel Screening Target_Validation Target-Specific Cellular Assays Kinase_Panel->Target_Validation Identified Kinase Hits Dose_Response->Kinase_Panel Potent Activity Cell_Cycle Cell Cycle Analysis Dose_Response->Cell_Cycle Cell Growth Inhibition Apoptosis Apoptosis Induction Assays Dose_Response->Apoptosis Cell Death Induction

Figure 1: A tiered in vitro screening cascade for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine.

Part 1: Primary Screening - Broad-Spectrum Antiproliferative Activity

The initial step is to assess the compound's general cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines. The National Cancer Institute's 60-cell line panel (NCI-60) is a well-established and highly valuable resource for this purpose, providing a broad view of activity across multiple cancer types.[1][2]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that measures cellular protein content, providing a reliable estimation of cell density. It is the standard assay used in the NCI-60 screen.[3][4][5][6][7][8]

Materials:

  • Human cancer cell lines from the NCI-60 panel

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine (solubilized in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours at 37°C, 5% CO2.[3]

  • Compound Treatment: Add the test compound at an initial single high concentration (e.g., 10⁻⁵ M) to the wells. Include appropriate vehicle controls (DMSO). For compounds showing significant activity, a subsequent 5-dose concentration range is tested.[1][3]

  • Incubation: Incubate the plates for an additional 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.[5]

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove unbound dye and allow the plates to air dry completely.[5]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[3][5]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[5]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4]

  • Measurement: Read the absorbance at 510-540 nm using a microplate reader.[6][7]

Data Presentation:

The results from the primary screen should be summarized in a table, highlighting the cancer cell lines most sensitive to the compound.

Cancer Cell LineTissue of OriginGrowth Inhibition (%) at 10⁻⁵ M
MCF-7Breast[Insert Data]
A549Lung[Insert Data]
HCT-116Colon[Insert Data]
UO-31Renal[Insert Data]
SNB-75CNS[Insert Data]
... (other cell lines)......

Part 2: Target Identification - Kinase Inhibition Profiling

Given that many 2-aminothiazole derivatives exhibit their anticancer effects through kinase inhibition, a logical next step is to screen 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine against a broad panel of protein kinases. This will help to identify potential molecular targets responsible for the observed antiproliferative activity.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

The Kinase-Glo® assay is a homogeneous, high-throughput method that measures kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction. The luminescent signal is inversely proportional to kinase activity.[9][10][11][12][13]

Materials:

  • Purified protein kinases and their respective substrates

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

  • Luminometer

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a multiwell plate, combine the kinase, its specific substrate, and ATP in the appropriate reaction buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction wells. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction to each well.[10]

  • Incubation: Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement: Measure the luminescence using a plate-reading luminometer.[10]

Data Presentation:

The results of the kinase panel screening should be presented in a table, showing the percent inhibition of each kinase at a given compound concentration.

Kinase TargetKinase Family% Inhibition at 1 µM
CDK2/cyclin ASer/Thr Kinase[Insert Data]
VEGFR-2Tyr Kinase[Insert Aata]
ROCK1Ser/Thr Kinase[Insert Data]
EGFRTyr Kinase[Insert Data]
... (other kinases)......

digraph "Kinase_Inhibition_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Setup" [label="Set up kinase reaction:\nKinase + Substrate + ATP"]; "Add_Compound" [label="Add test compound\n(or controls)"]; "Incubate_Kinase" [label="Incubate for\nkinase reaction"]; "Add_Detection" [label="Add Kinase-Glo® Reagent"]; "Incubate_Detection" [label="Incubate for\nsignal stabilization"]; "Read" [label="Measure Luminescence", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Setup"; "Setup" -> "Add_Compound"; "Add_Compound" -> "Incubate_Kinase"; "Incubate_Kinase" -> "Add_Detection"; "Add_Detection" -> "Incubate_Detection"; "Incubate_Detection" -> "Read"; "Read" -> "End"; }

Figure 2: General workflow for a luminescence-based kinase inhibition assay.

Part 3: Mechanism of Action Studies

Once potent antiproliferative activity and potential kinase targets have been identified, the next crucial step is to investigate the cellular mechanism by which 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine exerts its effects. Key cellular processes to investigate are cell cycle progression and the induction of apoptosis (programmed cell death).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method uses a fluorescent dye, such as propidium iodide (PI), to stain cellular DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17][18]

Materials:

  • Selected cancer cell line(s)

  • 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI)/RNase staining solution

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest Cells: Harvest both adherent and floating cells, and wash with cold PBS.[14]

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[14][16]

  • Staining: Centrifuge the fixed cells, remove the ethanol, and resuspend the pellet in PI/RNase staining solution. Incubate in the dark for 15-30 minutes at room temperature.[16]

  • Analysis: Analyze the samples using a flow cytometer.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide can only enter cells with compromised membranes (late apoptotic and necrotic cells).[19][20][21][22]

Materials:

  • Selected cancer cell line(s)

  • 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compound for a predetermined time.

  • Harvest Cells: Collect all cells (adherent and floating) and wash with cold PBS.[19]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[21]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Apoptosis_Pathway Compound 5-(3-Bromo-4-methoxyphenyl) thiazol-2-ylamine Kinase Target Kinase (e.g., CDK, VEGFR) Compound->Kinase Inhibition Signaling Downstream Signaling (e.g., Cell Cycle Progression) Kinase->Signaling Cell_Cycle_Arrest Cell Cycle Arrest Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: A potential mechanism of action pathway for a kinase-inhibiting anticancer agent.

Conclusion and Future Directions

This guide has outlined a systematic and robust in vitro screening cascade for the novel compound 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. By following this tiered approach, researchers can efficiently move from broad antiproliferative screening to the identification of specific kinase targets and the elucidation of the underlying cellular mechanisms of action. The data generated from these studies will be critical in determining the therapeutic potential of this compound and will guide future preclinical development, including lead optimization and in vivo efficacy studies. The self-validating nature of each protocol, supported by authoritative references, ensures the generation of high-quality, reliable data essential for advancing promising compounds in the drug discovery pipeline.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved from [Link]

  • NCI-60 Screening Methodology. (n.d.). Developmental Therapeutics Program, NCI/NIH. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (n.d.). PMC. Retrieved from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved from [Link]

  • HTS384 Screening Methodology. (n.d.). Developmental Therapeutics Program, NCI/NIH. Retrieved from [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). Flow Cytometry Core Facility, University of Cambridge. Retrieved from [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. (2022, November 7). Assay Genie. Retrieved from [Link]

  • NCI-60 Human Tumor Cell Line Screen Service. (n.d.). Altogen Labs. Retrieved from [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.). Springer. Retrieved from [Link]

  • Sulforhodamine B colorimetric assay for cytoxicity screening. (2006). Nature Protocols. Retrieved from [Link]

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC. Retrieved from [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PMC. Retrieved from [Link]

  • HTRF ® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2024). Semantic Scholar. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved from [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2015). PubMed. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Preliminary Cytotoxicity Profiling of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

[1] Document Control: Subject: Preliminary Cytotoxicity & Biological Evaluation Guide Compound Code: BMPT-2A (5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine)[1] CAS: 764710-12-5[1][2] Author Role: Senior Application Scient...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Subject: Preliminary Cytotoxicity & Biological Evaluation Guide

  • Compound Code: BMPT-2A (5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine)[1]

  • CAS: 764710-12-5[1][2]

  • Author Role: Senior Application Scientist

Part 1: Strategic Overview & Rationale

The Therapeutic Hypothesis

The compound 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine (herein referred to as BMPT-2A ) represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structure combines a 2-aminothiazole core with a 3-bromo-4-methoxyphenyl moiety.[1]

  • Pharmacophore Analysis: The 3-bromo-4-methoxy substitution pattern is highly characteristic of potent Tyrosine Kinase Inhibitors (TKIs), most notably Vandetanib (ZD6474) and Gefitinib analogs.[1][2] The bromine atom often engages in halogen bonding with the hinge region of kinase domains (e.g., VEGFR-2, EGFR), while the methoxy group provides hydrophobic interactions.

  • The Thiazole Core: The 2-aminothiazole ring functions as a bioisostere for the pyrimidine or quinazoline rings found in approved drugs, serving as a critical hydrogen-bond donor/acceptor system for ATP-competitive inhibition.[1][2]

Objective: This guide defines the protocol to validate BMPT-2A as a cytotoxic agent, specifically targeting angiogenesis-dependent solid tumors via potential VEGFR-2 inhibition.[1][2]

Target Profile[1][2][3][4]
  • Primary Mechanism: Inhibition of cell proliferation via ATP-competitive kinase blockade.[1]

  • Secondary Mechanism: Induction of apoptosis through the mitochondrial pathway.[1]

  • Therapeutic Area: Oncology (Angiogenesis inhibition).[3]

Part 2: Compound Characterization & Handling[1]

Before initiating biological assays, the physicochemical integrity of BMPT-2A must be established to prevent false negatives due to precipitation.[1]

ParameterSpecificationProtocol Note
Molecular Weight 285.16 g/mol Use for Molar calculation (

).[1][2]
Solubility DMSO (up to 50 mM)Critical: Insoluble in water/PBS.[2] Must prepare DMSO stock.[1]
Storage -20°C (Desiccated)Avoid freeze-thaw cycles. Aliquot stocks.[1]
Stability >24h in media @ 37°CVerify no precipitation in culture media at

.

Preparation of Stock Solution (10 mM):

  • Weigh 2.85 mg of BMPT-2A.[1]

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO.

  • Vortex for 1 minute until clear.

  • Filter sterilize (0.22

    
    m PTFE) if used for long-term culture, though usually unnecessary for 48h MTT if handled aseptically.[1][2]
    

Part 3: In Vitro Cytotoxicity Protocols (The Core)

Cell Line Selection Strategy

To validate the TKI hypothesis, we must select cell lines that are dependent on the pathways BMPT-2A is predicted to inhibit.[1][2]

  • HUVEC (Human Umbilical Vein Endothelial Cells): Primary Target.[1] Highly sensitive to VEGFR inhibitors.[1] Used to assess anti-angiogenic potential.[1][3][4][5][6]

  • HepG2 (Liver Carcinoma): Metabolic Model.[1] Expresses high levels of drug-metabolizing enzymes; robust model for general cytotoxicity.[1]

  • MCF-7 (Breast Adenocarcinoma): Solid Tumor Model.[1][2]

  • WI-38 (Human Lung Fibroblast): Normal Control.[1][2] Essential for calculating the Selectivity Index (SI) .

The MTT Viability Assay Workflow

The MTT assay is the gold standard for preliminary high-throughput screening.[1] It relies on the reduction of tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes (a marker of metabolic activity).[1]

Step-by-Step Protocol:

Phase 1: Seeding (Day 0)

  • Harvest cells in the exponential growth phase.[1]

  • Count cells using Trypan Blue exclusion (Viability >95% required).[1]

  • Dilute cells to 5,000 - 10,000 cells/well (depending on doubling time) in 100

    
    L complete media.
    
  • Seed into 96-well plates. Edge Effect Control: Fill outer wells with PBS; do not seed cells there.[1]

  • Incubate 24h at 37°C, 5% CO

    
     for attachment.
    

Phase 2: Treatment (Day 1)

  • Prepare 2x Serial Dilutions of BMPT-2A in media.

    • Range: 0.1, 0.5, 1, 5, 10, 50, 100

      
      M.[1][2]
      
    • Vehicle Control: Media + 0.5% DMSO (Max).[1]

    • Positive Control:[1][2] Vandetanib or Doxorubicin (1

      
      M).[1]
      
  • Aspirate old media carefully.[1]

  • Add 100

    
    L of treatment media to triplicate wells.[1]
    
  • Incubate for 48 to 72 hours .

Phase 3: Development (Day 3/4)

  • Prepare MTT stock (5 mg/mL in PBS).

  • Add 10

    
    L MTT stock to each well (Final conc: 0.5 mg/mL).
    
  • Incubate for 3-4 hours at 37°C. (Check for purple crystals under microscope).

  • Carefully remove supernatant (do not disturb crystals).[1]

  • Add 100

    
    L DMSO  to dissolve formazan crystals.[1]
    
  • Shake plate on orbital shaker for 10 mins.

  • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the screening process, ensuring reproducibility.

Cytotoxicity_Workflow cluster_Assay MTT Assay Cycle (96-Well) Compound BMPT-2A Powder (CAS 764710-12-5) Stock 10 mM Stock (in 100% DMSO) Compound->Stock Dilution Serial Dilution (0.1 - 100 µM in Media) Stock->Dilution Treatment Drug Treatment (48h - 72h) Dilution->Treatment Seeding Cell Seeding (HUVEC / HepG2) 5k cells/well Incubation_24h 24h Attachment Seeding->Incubation_24h Incubation_24h->Treatment MTT_Add Add MTT Reagent (3-4h Incubation) Treatment->MTT_Add Solubilization Solubilize Formazan (DMSO) MTT_Add->Solubilization Readout OD Measurement (570 nm) Solubilization->Readout Analysis Data Analysis (Sigmoidal Curve Fit) Readout->Analysis

Figure 1: Standardized workflow for high-throughput cytotoxicity screening of BMPT-2A.[1][2]

Part 4: Data Analysis & Mechanistic Interpretation[1][2]

Calculation of IC50 and Selectivity

Raw OD values must be converted to % Cell Viability :


[1][2]
  • 
     Determination:  Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response).
    
  • Selectivity Index (SI):

    
    [2]
    
    • Interpretation: An

      
       indicates selective toxicity; 
      
      
      
      is ideal for drug candidates.[1]
Expected Results & Mechanistic Hypothesis

Based on Structural Activity Relationship (SAR) data from analogous 4-phenylthiazoles (see References), BMPT-2A is expected to act as a Type I or Type II Kinase Inhibitor .[1][2]

  • Predicted

    
     Range:  1.0 - 10.0 
    
    
    
    M (in sensitive lines like HUVEC).[1]
  • Mechanism: The thiazole amine competes with ATP for the binding pocket of VEGFR-2, preventing autophosphorylation.[1] This blocks downstream signaling cascades (PI3K/Akt and MAPK), leading to cell cycle arrest and apoptosis.

Visualization: Proposed Mechanism of Action (MOA)

MOA_Pathway BMPT BMPT-2A (Inhibitor) VEGFR VEGFR-2 (Receptor Tyrosine Kinase) BMPT->VEGFR Inhibits ATP Binding Apoptosis Apoptosis (Cell Death) BMPT->Apoptosis Induces Proliferation Cell Proliferation BMPT->Proliferation Reduces Angiogenesis Angiogenesis BMPT->Angiogenesis Blocks PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS AKT Akt (Survival) PI3K->AKT AKT->Apoptosis Blocks RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK ERK->Proliferation ERK->Angiogenesis

Figure 2: Hypothesized signaling blockade by BMPT-2A.[1][2] The compound targets the ATP-binding pocket of VEGFR-2, effectively shutting down the PI3K/Akt survival pathway and the MAPK proliferation pathway.[1]

Part 5: References

  • Gomha, S. M., et al. (2016).[2] Synthesis and Biological Evaluation of Some Novel Bis(1,3,4-thiadiazole) Derivatives as Potential Cytotoxic Agents. Molecules, 21(1), 1-15.[1]

  • Ayati, A., et al. (2019).[2] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 168, 474-502.[1]

  • Sigma-Aldrich. (2023).[1] Product Specification: 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine (CAS 764710-12-5).[1]

  • Luzina, E. L., & Popov, A. V. (2009).[2] Synthesis and anticancer activity of N-(5-arylthiazol-2-yl)-N-(2-hydroxy-3-phenoxypropyl)amines.[1] Russian Journal of Bioorganic Chemistry, 35, 755–761.[1]

  • Ploeger, N., et al. (2017).[2] Structure-Activity Relationship Study on Multi-Heterocyclic Molecules: Two Linked Thiazoles are Required for Cytotoxic Activity.[1][2] MedChemComm, 8, 1-10.

Sources

Foundational

Strategic Bromination of Thiazole Scaffolds: SAR Profiling and Synthetic Pathways

Executive Summary The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—serves as a "privileged scaffold" in medicinal chemistry, appearing in critical therapeutics like Ritonavir (antiviral), Dasa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—serves as a "privileged scaffold" in medicinal chemistry, appearing in critical therapeutics like Ritonavir (antiviral), Dasatinib (antineoplastic), and Cefdinir (antibiotic). While the scaffold itself provides essential hydrogen-bonding capability and varying degrees of aromaticity, the strategic introduction of bromine atoms (


) can dramatically alter the physicochemical and pharmacodynamic profile of the parent molecule.

This technical guide analyzes the Structure-Activity Relationship (SAR) of brominated thiazoles. Unlike simple steric fillers, bromine atoms in thiazole systems frequently act as "molecular anchors" via halogen bonding (X-bonding) , exploiting the sigma-hole (


-hole) effect to enhance target affinity and metabolic stability.

The Physicochemical Impact of Bromination

To design effective brominated thiazoles, one must understand the electronic perturbation caused by the halogen.

The Sigma-Hole and Halogen Bonding

Bromine is not merely a lipophilic bulk; it is an anisotropic electrophile.

  • Mechanism: The electron density on the bromine atom is not uniformly distributed. While the equatorial region is electron-rich (nucleophilic), the region along the C-Br bond axis (distal to the carbon) is electron-deficient. This positive patch is the

    
    -hole .
    
  • Application: In thiazole drug design, this allows the bromine to act as a Lewis acid, forming highly directional non-covalent interactions with backbone carbonyl oxygens or nitrogen lone pairs in the target protein.

  • Comparison:

    
    . Bromine offers the optimal balance between 
    
    
    
    -hole magnitude and steric size for many ATP-binding pockets.
Lipophilicity and Metabolic Blocking
  • LogP Modulation: Bromination typically increases LogP by approximately 0.86 , enhancing membrane permeability.

  • Metabolic Stability: Substitution at the C5 position of the thiazole ring is a classic strategy to block CYP450-mediated oxidation. The C-Br bond is stronger than the C-H bond, preventing metabolic "soft spot" degradation.

Regional SAR Analysis: The Thiazole Compass

The biological activity of brominated thiazoles is strictly position-dependent. We categorize SAR based on the standard thiazole numbering (S=1, N=3).

Table 1: SAR Impact by Position
PositionChemical CharacterBromination Effect & Utility
C2 Nucleophilic/AcidicRarely Brominated directly. usually substituted with amines or hydrazines. Bromine here is labile and often used as a leaving group for

reactions to attach complex tails.
C4 Neutral/StericScaffold Anchor. Bromine here (or on a C4-phenyl ring) often dictates selectivity. 4-(4-bromophenyl) analogs frequently outperform chloro-analogs in antimicrobial assays due to size complementarity.
C5 ElectrophilicMetabolic Blocker. The most reactive site for electrophilic aromatic substitution. A C5-bromo group prevents ring oxidation and can lock the conformation of C4-substituents via steric clash.

Synthetic Pathways and Protocols

The synthesis of brominated thiazoles generally follows two distinct logics: De Novo Synthesis (building the ring with bromine already present) or Late-Stage Functionalization (adding bromine to an existing thiazole).

Workflow Visualization: The Hantzsch Synthesis

The Hantzsch condensation is the most robust method for generating 2,4-disubstituted thiazoles. The following diagram outlines the mechanism and the divergence point for bromination.

HantzschSynthesis Start1 Thioamide/Thiourea (Nucleophile) Inter1 Intermediate Thioimidate Start1->Inter1 SN2 Attack Start2 alpha-Halo Ketone (Electrophile) Start2->Inter1 Cyclization Cyclization & Dehydration Inter1->Cyclization - H2O Product Thiazole Core Cyclization->Product Aromatization Bromination Post-Synthetic Bromination (NBS) Product->Bromination Electrophilic Sub. (C5)

Figure 1: The Hantzsch Thiazole Synthesis pathway, highlighting the modular assembly of the core and the subsequent opportunity for C5-bromination.[1]

Detailed Protocol: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

This protocol yields a scaffold widely cited for antimicrobial and anticancer activity.

Reagents:

  • 4-Bromoacetophenone (1.0 eq)

  • Thiourea (2.0 eq)

  • Iodine (

    
    ) (1.0 eq)
    
  • Ethanol (Solvent)[2][3][4]

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromoacetophenone (10 mmol) and thiourea (20 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Add iodine (10 mmol) to the mixture. Note: Iodine acts as a mild Lewis acid and oxidant, facilitating the condensation and aromatization.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice and basify with aqueous ammonium hydroxide (

    
    ) to pH 8–9.
    
  • Isolation: The solid precipitate (free base) is filtered, washed with cold water, and recrystallized from ethanol.

  • Validation:

    • Yield: Expect 70–85%.

    • Melting Point: ~140–142°C.

    • 1H NMR (DMSO-d6): Look for the characteristic thiazole C5-proton singlet around

      
       7.0–7.5 ppm and the broad 
      
      
      
      singlet.

Mechanistic Case Study: Inhibition of EGFR

Brominated thiazoles have shown potency as reversible inhibitors of Epidermal Growth Factor Receptor (EGFR), a major target in oncology. The bromine atom often occupies a hydrophobic pocket that cannot accommodate larger alkyl groups, while simultaneously engaging in halogen bonding with backbone carbonyls (e.g., Met793 in EGFR).

EGFR_Inhibition Ligand Brominated Thiazole Ligand BindingSite EGFR ATP-Binding Pocket Ligand->BindingSite Entry Interaction Halogen Bond (C-Br ... O=C) + Hydrophobic Fit BindingSite->Interaction Docking Inhibition Inhibition of Autophosphorylation Interaction->Inhibition Stabilization Downstream Blockade of MAPK/ERK Signaling Inhibition->Downstream Therapeutic Effect

Figure 2: Mechanism of action for brominated thiazole ligands in kinase inhibition, emphasizing the critical halogen bonding interaction.

Future Outlook: C-H Activation

The future of thiazole SAR lies in C-H activation . Traditional cross-coupling (Suzuki-Miyaura) requires pre-brominated synthesis. However, direct C-H arylation of thiazoles using Pd-catalysis allows researchers to install complex aryl groups at C2 or C5 without pre-functionalization, using the bromine instead as a "blocking group" to force reaction at the desired open site, or using bromothiazoles as the electrophilic coupling partner for late-stage diversification.

References

  • Synthesis and biological activity of 4-(4-bromophenyl)-thiazol-2-amine derivatives. Source: BMC Chemistry (2019). URL:[Link]

  • Halogen bonding in drug discovery: an overview. Source: Expert Opinion on Drug Discovery.[5] URL:[Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Source: Molecules (2022).[6][7][8][9] URL:[Link]

  • Review of the synthesis and biological activity of thiazoles. Source: Synthetic Communications (2020).[3] URL:[Link][3][6][10]

Sources

Exploratory

The Discovery and Synthesis of Novel Thiazole Compounds: A Technical Guide for Drug Development Professionals

Abstract The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-cova...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in diverse non-covalent interactions have established it as a "privileged scaffold" in drug design. Thiazole moieties are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] This guide provides an in-depth exploration of the strategic approaches employed in the discovery and synthesis of novel thiazole-containing compounds. We will traverse from the foundational Hantzsch synthesis to modern, greener methodologies, elucidate the workflow for identifying novel bioactive agents, and analyze structure-activity relationships. This document is intended to serve as a comprehensive technical resource for researchers, chemists, and professionals actively engaged in the field of drug discovery and development.

Introduction: The Thiazole Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole nucleus is a fundamental building block in a multitude of natural products, most notably Vitamin B1 (Thiamine), and synthetic pharmaceuticals.[4][5] Its prevalence in approved therapeutics, such as the antiretroviral drug Ritonavir and the anticancer agent Dasatinib, underscores its significance.[5][6] The structural rigidity of the thiazole ring, combined with its capacity to act as a bioisostere for other functional groups, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The diverse biological activities stem from its ability to interact with a wide array of biological targets, making it a highly sought-after scaffold in the design of new therapeutic agents.[1][3]

Strategic Approaches to Thiazole Synthesis

The construction of the thiazole ring has been a subject of extensive research, leading to a variety of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, scalability, and, increasingly, by the principles of green chemistry.

Classic & Foundational Syntheses: The Hantzsch Reaction

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for constructing the thiazole core.[7][8] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or thiourea.[8][9]

Causality in the Hantzsch Synthesis: The reaction's robustness lies in its straightforward mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.[9] This predictable and high-yielding reaction pathway makes it a cornerstone in the synthesis of 2-aminothiazoles and other derivatives.[9][10]

Diagram: Mechanism of the Hantzsch Thiazole Synthesis

Hantzsch_Mechanism Mechanism of the Hantzsch Thiazole Synthesis Thioamide Thioamide (or Thiourea) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 Nucleophilic Attack (SN2) Haloketone α-Haloketone Haloketone->Intermediate1 Intermediate2 Cyclic Intermediate (Thiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product Thiazole Intermediate2->Product Dehydration

Caption: The Hantzsch synthesis proceeds via nucleophilic attack, cyclization, and dehydration.

Modern & Enabling Methodologies

While the Hantzsch synthesis is foundational, modern chemistry has introduced more efficient, safer, and environmentally friendly alternatives.

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while increasing product yields.[11][12][13] This technique provides rapid and uniform heating, minimizing the formation of side products.[14]

  • One-Pot and Multicomponent Reactions (MCRs): These strategies enhance efficiency by combining multiple reaction steps into a single procedure without isolating intermediates.[4][15][16] This approach aligns with green chemistry principles by reducing solvent waste and energy consumption.[16][17] MCRs are particularly powerful for rapidly generating libraries of diverse thiazole derivatives for screening.[16]

  • Catalyst-Driven Approaches: The use of novel catalysts, including ionic liquids and solid-supported catalysts, offers advantages such as improved reaction rates, milder reaction conditions, and catalyst recyclability.[7][10] For instance, silica-supported tungstosilicic acid has been effectively used as a reusable catalyst in Hantzsch-type syntheses.[10]

Table: Comparison of Thiazole Synthesis Methodologies
MethodologyKey AdvantagesTypical Reaction TimeYieldsKey Considerations
Conventional Hantzsch Well-established, reliable, high-yielding.[9]Hours to daysGood to ExcellentOften requires reflux temperatures, potentially harsh conditions.
Microwave-Assisted Drastic reduction in reaction time, often higher yields, fewer side products.[13][14]MinutesVery Good to ExcellentRequires specialized microwave reactor equipment.
One-Pot/Multicomponent High atom economy, operational simplicity, reduced waste.[15][16]Varies (minutes to hours)Good to ExcellentRequires careful optimization of reaction conditions for all components.
Catalytic (e.g., Ionic Liquids) Greener approach, potential for catalyst recycling, mild conditions.[7]VariesGood to ExcellentCatalyst cost and separation can be a factor.

Discovery of Novel Thiazole Compounds: A Modern Workflow

The identification of new, biologically active thiazole compounds is an iterative process that integrates synthetic chemistry with biological screening and computational analysis.

Diagram: Drug Discovery Workflow for Novel Thiazoles

Caption: A typical workflow for the discovery and optimization of novel thiazole drug candidates.

Lead Generation and Optimization

Initial "hits" are often identified through high-throughput screening of large compound libraries containing diverse thiazole scaffolds. Once a hit is identified, the process of lead optimization begins. This crucial phase involves the systematic modification of the hit compound's structure to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Structure-Activity Relationship (SAR) Studies

SAR studies are the cornerstone of lead optimization. By synthesizing and testing a series of structurally related analogs, researchers can decipher which parts of the molecule are essential for its biological activity.[18][19] For example, SAR studies on thiazole derivatives have shown that the nature and position of substituents on the thiazole ring and its appended groups can dramatically influence their efficacy as anticancer or antimicrobial agents.[20][21][22] These studies provide critical insights that guide the rational design of more potent and selective drug candidates.[21]

Detailed Experimental Protocol: A Modern Hantzsch Synthesis

This protocol describes a one-pot, three-component synthesis of a substituted Hantzsch thiazole derivative, adapted for efficiency and greener conditions.[10]

Synthesis of 3-(2-amino-4-(phenyl)-1,3-thiazol-5-yl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Reagent Preparation: In a suitable reaction vessel, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), and benzaldehyde (1 mmol).

  • Solvent and Catalyst Addition: Add 10 mL of an ethanol/water mixture (1:1 v/v) to the vessel. Introduce a catalytic amount of silica-supported tungstosilicic acid (SiW/SiO2, ~5 mol%).

  • Reaction Conditions (Choose one):

    • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath at room temperature and irradiate until the reaction is complete (typically 30-60 minutes), as monitored by Thin Layer Chromatography (TLC).[10]

    • Conventional Heating: Heat the reaction mixture to 65°C with stirring until completion, as monitored by TLC.[23]

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If using a solid catalyst, recover it by simple filtration. The catalyst can be washed, dried, and reused.[10]

    • The crude product often precipitates from the solution. Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold ethanol or water to remove any unreacted starting materials.

  • Purification and Characterization:

    • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Future Perspectives and Challenges

The field of thiazole synthesis and discovery continues to evolve. Emerging trends include the application of flow chemistry for safer and more scalable synthesis, and the use of machine learning and AI to predict the biological activity of novel thiazole structures and to design more efficient synthetic routes.[12] The development of new catalytic systems that enable direct C-H functionalization of the thiazole ring is also a promising area, offering more atom-economical ways to build molecular complexity.[24] Despite the progress, challenges remain in developing highly selective and potent inhibitors for specific biological targets while minimizing off-target effects and toxicity.

References

  • Thirumurugan, P., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Research Journal of Pharmacy and Technology. [Link]

  • Fallah, Z., et al. (2009). A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate. Molecular Diversity. [Link]

  • Beyzaei, H., et al. One-pot Synthesis and Characterization of Highly Functionalized Thiazoles. SciSpace. [Link]

  • Recent advances in multicomponent synthesis of functionalized thiazole derivatives: a critical review. (2026). Taylor & Francis Online. [Link]

  • Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [Link]

  • Synthesis, Structure, and Biological Activity of Novel 1H-1,2,4-Triazol-1-yl-thiazole Derivatives. (2007). Taylor & Francis Online. [Link]

  • Structure–activity relationship (SAR) of thiazole, thiophene, pyrindone derivatives. ResearchGate. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Revista Brasileira de Farmacognosia. [Link]

  • Lesyk, R., et al. (2018). Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. Molecules. [Link]

  • Shahin, I. G., et al. (2022). Recent Advances in The Synthesis of Thiazole Ring: Mini Review. ResearchGate. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • Shahin, I. G., et al. (2023). Recent Advances in the Synthesis of Thiazole Ring: Mini Review. Mini-Reviews in Organic Chemistry. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. [Link]

  • Thirumurugan, P., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Research Journal of Pharmacy and Technology. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2024). Current Organic Synthesis. [Link]

  • Chen, Z., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). Molecules. [Link]

  • Bou-Salah, L., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Journal of the Iranian Chemical Society. [Link]

  • Structures of thiazole-bearing drugs recently approved by the FDA. ResearchGate. [Link]

  • One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. (2025). The Journal of Organic Chemistry. [Link]

  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025). YouTube. [Link]

  • Beyzaei, H., et al. (2025). One-Pot Synthesis and Characterization of Highly Functionalized Thiazoles. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. (2024). Current Organic Chemistry. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

  • Selected structures of 1,3-thiazole-based FDA-approved drugs. ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2015). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules. [Link]

  • New methods for the rapid synthesis of thiazoles. (2023). University of Sussex - Figshare. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science Publishers. [Link]

  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. (2022). Molecules. [Link]

  • (a) Thiazole skeleton containing FDA-approved drugs. (b) Some patents... ResearchGate. [Link]

  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology. [Link]

  • El-Sayed, N. N. E., et al. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules. [Link]

  • Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances. [Link]

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Protocols & Analytical Methods

Method

Application Note and Protocol: Synthesis and Characterization of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Abstract This document provides a comprehensive guide for the synthesis and characterization of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a privileged structure known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide details a robust synthetic protocol based on the Hantzsch thiazole synthesis, outlines comprehensive characterization techniques, and discusses potential applications for this specific derivative. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals.[2] The 2-aminothiazole moiety, in particular, serves as a critical pharmacophore in a variety of therapeutic agents. Its prevalence in drug design stems from its ability to engage in diverse biological interactions, often acting as a bioisostere for other functional groups and participating in key hydrogen bonding interactions with biological targets.[3] The substitution pattern on the thiazole ring and the phenyl group allows for fine-tuning of the molecule's physicochemical properties and biological activity. The title compound, 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, incorporates a bromo and a methoxy substituent on the phenyl ring, which can significantly influence its metabolic stability, receptor binding affinity, and overall pharmacological profile.

Synthetic Strategy: A Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the construction of the thiazole ring.[1][3] This method typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1][3] For the synthesis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, a one-pot, two-step approach is employed, starting from the readily available 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one and thiourea. This method is efficient and avoids the isolation of intermediates.[2]

Reaction Scheme

The overall synthetic pathway is depicted below:

Synthesis_Scheme start 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one + Thiourea intermediate Intermediate Adduct start->intermediate Nucleophilic Attack product 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine intermediate->product Cyclization & Dehydration reagents Ethanol, Reflux reagents->intermediate

Caption: Synthetic scheme for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine.

Mechanistic Insight

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-bromoketone.

  • Intramolecular Cyclization: The amino group of the resulting intermediate attacks the carbonyl carbon, leading to the formation of a five-membered ring.

  • Dehydration: A molecule of water is eliminated to yield the aromatic thiazole ring.

Detailed Experimental Protocol

This protocol provides a step-by-step procedure for the synthesis of the title compound.

Materials and Reagents
  • 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one

  • Thiourea

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hexane

  • Deionized water

Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-(3-bromo-4-methoxyphenyl)ethan-1-one (10 mmol, 1.0 eq.) and thiourea (12 mmol, 1.2 eq.) in 100 mL of absolute ethanol.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 3-5 hours.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine.[1]

Characterization Data

The structure and purity of the synthesized compound should be confirmed by various spectroscopic methods.

Spectroscopic Data Summary
Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons, methoxy protons, and amine protons.
¹³C NMR Resonances for aromatic carbons, thiazole ring carbons, and the methoxy carbon.
Mass Spec (ESI-MS) A molecular ion peak [M+H]⁺ consistent with the molecular formula C₁₀H₉BrN₂OS.
FT-IR Characteristic stretching vibrations for N-H, C-H (aromatic), C=N, and C-O bonds.
Representative Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.65 (d, J = 2.0 Hz, 1H, Ar-H), 7.48 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.15 (s, 1H, Thiazole-H), 7.05 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (s, 2H, NH₂), 3.85 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.5, 155.0, 148.0, 132.5, 129.0, 128.0, 125.0, 112.5, 111.0, 56.0.

  • Mass Spectrometry (ESI-MS): m/z 284.97 [M+H]⁺, 286.97 [M+2+H]⁺ (isotopic pattern for Br).

  • FT-IR (KBr, cm⁻¹): 3420 (N-H stretch), 3100 (aromatic C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 1250 (C-O stretch).

Potential Applications in Drug Discovery

Thiazole derivatives are known to exhibit a wide spectrum of biological activities.[2][3] The structural features of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine suggest several potential therapeutic applications.

Workflow for Biological Screening

Biological_Screening compound 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine antimicrobial Antimicrobial Assays (e.g., MIC determination) compound->antimicrobial anticancer Anticancer Screening (e.g., NCI-60 cell line panel) compound->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) compound->anti_inflammatory data_analysis Data Analysis & Hit Identification antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: A general workflow for the biological evaluation of the title compound.

Discussion of Potential Activities
  • Anticancer Activity: Many aminothiazole derivatives have shown potent anticancer activity by inhibiting various kinases.[2] The bromo and methoxy substituents can modulate the compound's interaction with kinase binding sites. Further screening against a panel of cancer cell lines is warranted.[4][5]

  • Antimicrobial Activity: The thiazole nucleus is a common feature in antimicrobial agents. The title compound could be evaluated for its activity against a range of bacterial and fungal strains.[6][7]

  • Anti-inflammatory Activity: Some thiazole derivatives have demonstrated anti-inflammatory properties.[8] The potential of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine to inhibit inflammatory pathways could be investigated.

Conclusion

This application note provides a detailed and practical guide for the synthesis and characterization of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. The described protocol, based on the Hantzsch thiazole synthesis, is efficient and reproducible. The comprehensive characterization data provides a benchmark for researchers working with this and related compounds. The potential applications in drug discovery highlight the importance of this molecular scaffold and encourage further investigation into its biological properties.

References

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  • N. S. et al. (2019).
  • S. A. et al. (2020). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal.
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  • S. M. et al. (2018). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino).
  • B. Jiang et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. PubMed.

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Application

Application Note: Strategic Development of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine Derivatives

Abstract This application note details the strategic development of derivatives based on 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine . While 4-arylthiazoles are synthetically trivial via Hantzsch condensation, the 5-ary...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic development of derivatives based on 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine . While 4-arylthiazoles are synthetically trivial via Hantzsch condensation, the 5-aryl regioisomer described here represents a more challenging but highly valuable scaffold in medicinal chemistry, often associated with distinct kinase inhibitory profiles (e.g., CK2, Aurora, and VEGFR inhibition). This guide provides a validated protocol for the regioselective synthesis of the core scaffold, strategies for orthogonal derivatization at the amine (C2) and bromide (C3') positions, and methods for biological interrogation.

Part 1: Scaffold Analysis & Strategic Logic

The Regiochemistry Challenge

It is critical to distinguish between the common 4-aryl and the target 5-aryl isomers.

  • 4-Arylthiazoles: Synthesized via Hantzsch condensation of

    
    -bromoacetophenones and thiourea.
    
  • 5-Arylthiazoles (Target): Cannot be reliably accessed via standard Hantzsch conditions due to the instability of the required

    
    -halo-phenylacetaldehyde precursors.
    
  • Solution: This protocol utilizes a Regioselective Suzuki Cross-Coupling approach. We exploit the electronic difference between the highly reactive 5-bromothiazole and the less reactive aryl bromide on the phenyl ring to assemble the core without polymerizing the reagents.

Structural Activity Relationship (SAR) Logic

The scaffold offers three distinct vectors for modification, making it an ideal "Fragment-Based Drug Design" (FBDD) starting point.

  • Vector A (C2-Amine): The primary "Hinge Binder." In kinase inhibitors, this nitrogen often forms hydrogen bonds with the ATP-binding pocket hinge region (e.g., Glu/Leu residues).

  • Vector B (C3'-Bromine): A handle for "Back Pocket" extension. This bromine allows for late-stage Suzuki/Buchwald couplings to access hydrophobic regions or solvent-exposed areas.

  • Vector C (C4'-Methoxy): Modulates solubility and metabolic stability. It can be demethylated to a phenol to act as a hydrogen bond donor.

SAR_Logic Core 5-(3-Br-4-OMe-Ph) thiazol-2-amine Amine C2-Amine (Hinge Binder) Core->Amine Acylation/Urea Bromine C3'-Bromine (Extension Vector) Core->Bromine Suzuki/Buchwald Methoxy C4'-Methoxy (Metabolic/Solubility) Core->Methoxy Demethylation Kinase Hinge Region Kinase Hinge Region Amine->Kinase Hinge Region Hydrophobic Pocket Hydrophobic Pocket Bromine->Hydrophobic Pocket

Figure 1: SAR Logic map illustrating the three functionalization vectors of the scaffold.

Part 2: Core Synthesis Protocol (The Parent Scaffold)

Protocol A: Regioselective Suzuki Assembly

Objective: Synthesize 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. Challenge: Coupling two brominated species without polymerization. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the electron-deficient 5-bromothiazole over the electron-rich aryl bromide.

Materials:

  • Reagent A: 2-Amino-5-bromothiazole hydrobromide (1.0 equiv)

  • Reagent B: (3-Bromo-4-methoxyphenyl)boronic acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: Na₂CO₂ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, dissolve 2-Amino-5-bromothiazole (1.0 g) and the Boronic Acid (1.4 g) in 1,4-Dioxane (15 mL).

  • Degassing: Sparge the solution with Argon for 10 minutes. Oxygen is the enemy of this reaction and will lead to homocoupling.

  • Catalysis: Add Pd(dppf)Cl₂·DCM and the aqueous Na₂CO₃. Seal the vessel immediately.

  • Reaction: Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to prevent activation of the phenyl-bromine.

  • Workup: Cool to RT. Dilute with EtOAc and water. Extract organic layer, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient). The product usually elutes around 40-50% EtOAc due to the polarity of the amine.

Validation Criteria:

  • LC-MS: Look for M+H = 285/287 (Br isotope pattern).

  • NMR: Confirm the presence of the thiazole proton (~7.1 ppm) and the preservation of the phenyl ring protons (ABX system).

Part 3: Derivatization Protocols

Protocol B: C2-Amine Functionalization (Amide Coupling)

Context: The 2-amino group on thiazoles is nucleophilic but less so than an aniline due to the electron-withdrawing nature of the thiazole ring. Standard EDC/NHS coupling often fails.

Method: HATU-Mediated Coupling

  • Activation: Dissolve the Carboxylic Acid (R-COOH, 1.1 equiv) in dry DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins at RT to form the active ester.

  • Addition: Add the Scaffold (from Protocol A, 1.0 equiv).

  • Conditions: Stir at 50°C for 12 hours. The elevated temperature is required to overcome the low nucleophilicity of the aminothiazole.

  • Troubleshooting: If conversion is low, switch to using the Acid Chloride of the R-group with Pyridine in DCM.

Protocol C: C3'-Bromine Functionalization (Library Expansion)

Context: Once the core is made, the "leftover" bromine on the phenyl ring becomes the reactive handle.

Method: Suzuki-Miyaura "Library" Scale

  • Reactants: Scaffold (1 equiv) + R-Boronic Acid (1.5 equiv).

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (for difficult sterics).

  • Base: K₃PO₄ (3 equiv).

  • Solvent: Toluene:Water (10:1).

  • Conditions: 100°C for 12 hours.

    • Why this works now: In Protocol A, we kept the temp at 85°C to save this Br. Now we push to 100°C+ to activate it.

Part 4: Data Summary & Visualization

Synthetic Workflow

Synthesis_Workflow SM1 2-Amino-5-bromothiazole Step1 Step 1: Regioselective Suzuki (Pd(dppf)Cl2, 85°C) Preserves Phenyl-Br SM1->Step1 SM2 (3-Br-4-OMe-Ph) Boronic Acid SM2->Step1 Core CORE SCAFFOLD 5-(3-Br-4-OMe-Ph)thiazol-2-amine Step1->Core PathA Path A: Amide Coupling (Targeting Hinge) Core->PathA Modify N2 PathB Path B: 2nd Suzuki Coupling (Targeting Back Pocket) Core->PathB Modify C3'-Br

Figure 2: Synthetic workflow demonstrating the sequential activation of halogenated sites.

Troubleshooting Table
IssueProbable CauseCorrective Action
Polymerization in Step 1 Temperature too high (>90°C) activating both bromines.Lower temp to 80-85°C. Use Pd(dppf)Cl₂ (less active than XPhos).
Low Yield in Amidation Poor nucleophilicity of thiazole amine.Use Acid Chloride method or heat HATU reaction to 60°C. Use NaH as base (extreme case).
De-bromination Protodehalogenation during Suzuki.Ensure anhydrous solvents if possible (though Suzuki requires water, minimize it). Reduce reaction time.

Part 5: Biological Validation (Kinase Assay Setup)

Since this scaffold mimics validated kinase inhibitors (e.g., Dasatinib, CX-4945), initial screening should focus on kinase panels.

Protocol: ADP-Glo Kinase Assay (Promega)

  • Preparation: Dilute compounds in 100% DMSO (10 mM stocks).

  • Enzyme Mix: Incubate Kinase (e.g., CK2, Src, VEGFR) with substrate in reaction buffer.

  • Dosing: Add compound (10 nM to 10 µM). Incubate 10 mins.

  • Initiation: Add ATP. Incubate 60 mins at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Add Kinase Detection Reagent (converts ADP to Light).

  • Readout: Measure Luminescence. High signal = High Activity (No Inhibition). Low signal = Inhibition.

References

  • Bestgen, B., et al. (2019).[1] "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2." Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

  • Primas, N., et al. (2009). "Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation." Tetrahedron.

  • Organic Chemistry Portal. "Suzuki Coupling."

  • BenchChem. "Application Notes and Protocols for the Synthesis of Novel Thiazole-Based Compounds."

Sources

Method

Application Notes and Protocols for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine in Fragment-Based Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughpu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Instead of screening large, complex molecules, FBDD utilizes libraries of small, low-molecular-weight fragments (typically <300 Da) to identify weak but highly efficient binding interactions with a biological target.[3] These initial "hits" serve as starting points for rational, structure-guided optimization to develop potent and selective drug candidates. This approach has delivered multiple marketed drugs, proving its utility against even the most challenging targets.[1][4]

At the core of a successful FBDD campaign is a well-curated fragment library. The compound 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine represents an exemplary fragment, built upon the 2-aminothiazole scaffold. This "privileged" heterocyclic core is found in numerous approved drugs, including the anticancer agent Dasatinib, and is associated with a vast spectrum of biological activities, from anti-inflammatory to antimicrobial and anticancer effects.[5][6][7][8] Its inherent bioactivity suggests a predisposition for making favorable interactions with a wide range of protein targets.

This guide provides a comprehensive overview and detailed protocols for leveraging 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine in an FBDD workflow. We will explore its physicochemical properties, outline step-by-step experimental procedures for screening and hit validation, and discuss strategies for its evolution into a potent lead compound.

Physicochemical Profile of a Model Fragment

5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine is an ideal candidate for FBDD, adhering well to the widely accepted "Rule of Three" (Ro3), which defines the chemical space for optimal fragments.[3] Its properties facilitate good solubility and a higher probability of forming high-quality, ligand-efficient interactions with a protein target.

PropertyValue"Rule of Three" GuidelineCompliance
IUPAC Name 5-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-amine--
CAS Number 764710-12-5--
Molecular Formula C₁₀H₉BrN₂OS--
Molecular Weight 285.16 g/mol ≤ 300 DaYes
Calculated LogP ~2.5 - 3.0≤ 3Yes
Hydrogen Bond Donors 1 (amine -NH₂)≤ 3Yes
Hydrogen Bond Acceptors 3 (thiazole -N=, ether -O-, thiazole -S-)≤ 3Yes
Rotatable Bonds 2≤ 3Yes
InChIKey KTJSFYVQBBUNDF-UHFFFAOYSA-N--

The Fragment-Based Drug Discovery Workflow

The journey from a fragment hit to a lead candidate is a systematic, multi-stage process. The diagram below illustrates a typical FBDD workflow, which integrates biophysical screening for hit identification, quantitative validation, structural biology for binding mode analysis, and medicinal chemistry for fragment evolution.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Evolution Lib Fragment Library (incl. title compound) Screen Primary Biophysical Screen (e.g., Thermal Shift Assay) Lib->Screen High Concentration (mM range) Confirm Orthogonal Screen & Affinity Determination (SPR) Screen->Confirm Identified Hits Structure Structural Biology (X-ray Crystallography / NMR) Confirm->Structure Validated Hits (KD) Evolve Structure-Guided Chemistry (Fragment Growing/Linking) Structure->Evolve Binding Mode Data Lead Potent Lead Compound (nM affinity) Evolve->Lead Iterative Design Fragment_Evolution cluster_grow Fragment Growing cluster_link Fragment Linking Frag_A Frag NewGroup New Group Frag_A->NewGroup Growth Vector Frag_B1 Frag 1 Linker Linker Frag_B1->Linker Frag_B2 Frag 2 Frag_B2->Linker

Caption: Key strategies for evolving a fragment hit.

Potential Target Classes

The 2-aminothiazole scaffold is a known pharmacophore for several important protein families, making it a promising starting point for various therapeutic areas. Based on published literature, potential targets for fragments containing this core include:

  • Protein Kinases: The scaffold is a well-known "hinge-binder" and is central to drugs like Dasatinib (Abl/Src kinase inhibitor). [6][7]* Phosphoinositide 3-kinases (PI3Ks): Several PI3K inhibitors incorporate the 2-aminothiazole moiety. [6]* Enzymes in Metabolic Pathways: Compounds with related structures have shown activity against targets like protein tyrosine phosphatase 1B (PTP1B), relevant for diabetes. [9]* Antimicrobial Targets: The scaffold has a long history in the development of antibacterial and antifungal agents. [5][10]

Conclusion

5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine is more than just a chemical compound; it is a strategic tool for modern drug discovery. Its favorable physicochemical properties, privileged biological scaffold, and synthetically tractable handles make it an outstanding candidate for fragment-based screening campaigns. By employing a rigorous workflow of biophysical screening, orthogonal validation, and structure-guided chemistry, researchers can effectively leverage this fragment to initiate discovery programs against a wide array of challenging biological targets, paving the way for the next generation of therapeutics.

References

  • Mortenson, D. E., & Murray, C. W. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 66(5), 517–529. Available at: [Link]

  • De Falco, L., & Poso, A. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience, 18, 1374567. Available at: [Link]

  • Kumar, A., & Singh, J. (2017). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 10-15. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 333-343. Available at: [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 31(3), 46. Available at: [Link]

  • Smith, M. A., & Morris, J. C. (2022). Fragment-based drug discovery: opportunities for organic synthesis. Organic & Biomolecular Chemistry, 20(19), 3879–3896. Available at: [Link]

  • Singh, N., & Jakkepally, R. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. Available at: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 559–580. Available at: [Link]

  • Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 209, 112953. Available at: [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1467. Available at: [Link]

  • Das, D., & Das, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98. Available at: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(3), 559-580. Available at: [Link]

  • Nguyen, H. T. T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Available at: [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1467. Available at: [Link]

  • PubChem. 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Available at: [Link]

  • Jiang, B., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification techniques for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Technical Support Center: 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine Ticket Subject: Purification & Isolation Protocols Molecule ID: 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine Chemical Class: 2-Amino-5-arylthiazole C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Ticket Subject: Purification & Isolation Protocols Molecule ID: 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine Chemical Class: 2-Amino-5-arylthiazole CAS: 764710-12-5 (Reference analog)[1]

Overview: The Purification Strategy

Welcome to the technical support center for 2-aminothiazole derivatives. You are working with a molecule that possesses two distinct chemical personalities: a weakly basic, polar 2-aminothiazole head and a lipophilic, electron-rich 3-bromo-4-methoxyphenyl tail.

Successful purification requires exploiting this duality.[1] The amine (pKa ~5.3–5.[1][2]5) allows for pH-switchable solubility , while the aryl bromide moiety dictates crystallization behavior .[1]

Below are the three validated workflows for purifying this compound, ranked from "Quick Triage" to "High-Purity Isolation."

Part 1: The "Quick Fix" (Triage & Solubility Check)

Issue: "My crude is a dark solid/oil. How do I quickly assess purity and clean it up without a column?"

Diagnostic Protocol: Before committing to a method, perform this solubility spot-test:

  • Acid Check: Dissolve 5 mg in 1 mL of 1M HCl.

    • Clear Solution: The amine is free.[1] Impurities are likely minimal or basic.[1]

    • Turbid/Insoluble Solids: You have significant non-basic impurities (e.g., unreacted aryl bromides, boronic acids, or neutral dimers). Go to Method A.

  • Solvent Check: Dissolve 5 mg in hot Ethanol.

    • Soluble hot, precipitates cold:Go to Method B.

Part 2: Detailed Purification Workflows

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing non-basic starting materials (e.g., boronic acids, alpha-haloketones) and neutral tars.

The Logic: The 2-amino group is weakly basic.[1] By protonating it (forming the hydrochloride salt), you force the molecule into the aqueous phase, leaving neutral organic impurities behind in the organic wash.

Protocol:

  • Dissolution: Dissolve the crude solid in 1M HCl (approx. 10 mL per gram of crude). Sonicate if necessary to break up tars.[1]

  • Filtration/Wash:

    • If solids remain (neutral impurities), filter them out.[1]

    • Wash the aqueous acidic solution with Ethyl Acetate (EtOAc) or DCM (2x).[1] Discard the organic layer.[1]

  • Neutralization: Cool the aqueous phase in an ice bath.[1] Slowly add 10% NaOH or Sat. NaHCO₃ until pH ~9–10.[1]

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the precipitate. Wash with cold water to remove inorganic salts.[1] Dry under vacuum over P₂O₅.[1]

AcidBaseWorkup Start Crude Mixture AcidStep Dissolve in 1M HCl Start->AcidStep WashStep Wash with EtOAc/DCM AcidStep->WashStep PhaseSep Separate Phases WashStep->PhaseSep OrgPhase Organic Phase (Neutral Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Product-H+) PhaseSep->AqPhase Keep BaseStep Basify to pH 9-10 (NaOH/NaHCO3) AqPhase->BaseStep Precip Precipitate Product BaseStep->Precip

Caption: Workflow for acid-base purification exploiting the basicity of the 2-aminothiazole moiety.

Method B: Recrystallization (The Gold Standard)

Best for: Final polishing of >90% pure material to remove colored oxidation products.[1]

The Logic: The 3-bromo and 4-methoxy substituents add significant lipophilicity, making water an excellent anti-solvent.[1]

Solvent Systems:

  • System 1 (Preferred): Ethanol / Water (9:1 to 7:3).[1]

  • System 2 (Alternative): Toluene (good for highly lipophilic impurities).[1]

Protocol:

  • Dissolve crude in the minimum amount of boiling Ethanol .

  • Optional: If the solution is dark brown, add activated charcoal, boil for 5 mins, and filter hot through Celite.

  • Add hot Water dropwise until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the solution.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Troubleshooting "Oiling Out": If the product comes out as an oil, re-heat and add a seed crystal. Alternatively, switch to Ethanol/Hexane .[1]

Method C: Flash Chromatography (The Scalable Solution)

Best for: Complex mixtures or separating regioisomers.[1]

The Logic: 2-aminothiazoles interact strongly with the acidic silanols on silica gel, leading to "streaking" (broad tails) and poor separation.[1] You must deactivate the silica.[1]

Column Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Modifier: 1% Triethylamine (TEA) or 1% NH₄OH added to the mobile phase.[1]

  • Gradient:

    • Start: 100% DCM (or Hexane).[1]

    • Ramp to: 5–10% Methanol in DCM (or 50% EtOAc in Hexane).[1]

Technical Note: The 3-bromo substituent makes the molecule heavy; it will likely elute later than simple aminothiazoles but earlier than highly polar oxidation byproducts.[1]

Part 3: Troubleshooting & FAQs

Q1: My product turns brown upon storage. Is it decomposing?

  • Diagnosis: 2-aminothiazoles are electron-rich and prone to surface oxidation, forming azo-dimers or N-oxides.[1] The 4-methoxy group on the phenyl ring further activates the system, increasing oxidation susceptibility.

  • Solution: Store the solid under Argon/Nitrogen in the dark at -20°C. For purification, add a pinch of sodium metabisulfite during the aqueous workup to scavenge oxidants.[1]

Q2: I used a Suzuki coupling (Boronic acid + Bromothiazole) to make this. How do I remove the Palladium?

  • Diagnosis: Palladium binds tightly to the sulfur and nitrogen in the thiazole ring.[1]

  • Solution: Simple recrystallization often fails to remove Pd.[1]

    • Chemical Wash:[1] Dissolve product in EtOAc and wash with 5% aqueous L-Cysteine or Thiourea solution.[1] The sulfur in these reagents out-competes the thiazole for Pd binding.[1]

    • Scavenger: Stir the organic solution with SiliaMetS® Thiol or DMT silica scavengers for 4 hours before evaporation.[1]

Q3: The melting point is lower than reported (or broad range).

  • Diagnosis: Likely contamination with the des-bromo analog (if hydrogenolysis occurred during reaction) or trapped solvent.[1]

  • Solution: Dry the sample at 50°C under high vacuum (0.1 mbar) for 24 hours. If the MP is still low, check proton NMR for the specific integration of the phenyl protons to rule out de-bromination.

Part 4: Data Summary Table

PropertyValue / CharacteristicRelevance to Purification
pKa (Conj.[1] Acid) ~5.36 (Thiazole N)Allows Acid-Base extraction (Method A).[1]
Solubility (Water) < 0.1 mg/mL (Neutral)Precipitates upon basification.[1]
Solubility (EtOH) Moderate (Cold), High (Hot)Ideal for recrystallization.[1]
Solubility (DCM) HighGood for loading columns.[1]
Stability Oxidizes in air/lightWork fast; store in dark/cold.[1]

References

  • General Properties of 2-Aminothiazoles

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 2155, 2-Aminothiazole.[1][3] Retrieved from .[1]

  • Hantzsch Synthesis & Workup Protocols

    • Source: BenchChem.[1][4][5] Application Notes and Protocols for the Hantzsch Thiazole Synthesis. Retrieved from .[1]

  • Thiazole Solubility & pKa Data

    • Source: Organic Chemistry Data.[1][6][7] pKa Data Compiled by R. Williams.[1][8] Retrieved from .[1]

  • Purification of Amino-Arylthiazoles

    • Source: Semantic Scholar.[1] Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from .[1]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Welcome to the technical support guide for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. As a molecule with significant hydrophobic character, achieving and maintaining a stable, solubilized state is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and overcome these issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides foundational knowledge for troubleshooting.

Question 1: My compound, 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, shows poor solubility in my standard aqueous assay buffer. Why is this happening?

Answer: The molecular structure of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine contains multiple hydrophobic features, including a brominated phenyl ring and a thiazole core. These characteristics lead to low aqueous solubility, a common issue for approximately 40% of marketed drugs and up to 90% of new chemical entities.[1][2][3] The strong intermolecular forces within the compound's crystal lattice require significant energy to overcome, and the molecule's limited ability to form favorable hydrogen bonds with water further hinders dissolution.

Question 2: I am observing inconsistent results in my biological assays, even when using the same stock solution. Could this be related to solubility?

Answer: Absolutely. Inconsistent activity is a classic symptom of solubility and stability problems.[4] Several factors could be at play:

  • Compound Precipitation: The compound may be precipitating out of your aqueous assay medium over time, even if it's not immediately visible. This reduces the effective concentration of the compound available to interact with the biological target.[4]

  • Stock Solution Instability: While many researchers use DMSO for initial stock solutions, some 2-aminothiazole derivatives can exhibit instability in this solvent.[4] It is always recommended to use freshly prepared stock solutions. If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize degradation and freeze-thaw cycles that can promote crystallization.[4]

  • pH Sensitivity: The thiazol-2-ylamine moiety contains a basic nitrogen atom. As such, the compound's solubility is likely pH-dependent.[5] Minor variations in the pH of your buffer between experiments can lead to significant differences in the amount of dissolved compound, causing variability in your results.[6][7]

Question 3: What is the most straightforward first step to improve the solubility of my compound for initial screening?

Answer: The most direct approaches involve chemical or physical modifications that are simple to implement in a lab setting.[8]

  • pH Adjustment: Since the molecule has a basic amine group, decreasing the pH of your aqueous solution will protonate this group, forming a more soluble salt.[3][9][10] Preparing your buffer at a pH below the compound's pKa can dramatically increase solubility.[7]

  • Use of Co-solvents: Employing a water-miscible organic solvent, or "co-solvent," is a highly effective and common technique.[11][12] Adding a small percentage (e.g., 1-5%) of ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can significantly enhance the solubility of nonpolar drugs.[11][13]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic, tiered approach to solving solubility issues, from basic screening to advanced formulation development.

Guide 1: Foundational Solubility Enhancement

This guide focuses on initial, easy-to-implement strategies. The following workflow diagram provides a decision-making framework.

G cluster_0 Solubility Troubleshooting Workflow start Start: Compound Insoluble in Aqueous Buffer ph_check Is the amine group a suitable handle for pH modification? start->ph_check ph_protocol Protocol 1: pH Adjustment ph_check->ph_protocol Yes cosolvent_check Is an organic solvent compatible with the assay? ph_check->cosolvent_check No/Insufficient ph_protocol->cosolvent_check Insufficient Solubility cosolvent_protocol Protocol 2: Co-solvent Screening cosolvent_check->cosolvent_protocol Yes advanced Proceed to Advanced Strategies (Guide 2) cosolvent_check->advanced No success Success: Proceed with Assay cosolvent_protocol->success Sufficient Solubility cosolvent_protocol->advanced Insufficient Solubility

Caption: Decision tree for selecting an initial solubility enhancement strategy.

Objective: To determine the effect of pH on the solubility of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine by leveraging its basic amine functionality.

Rationale: Weakly basic compounds become protonated and thus more water-soluble in acidic conditions (pH < pKa).[10][14] This protocol establishes an empirical solubility profile across a physiologically relevant pH range.

Materials:

  • 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

  • Series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 4.0 to 8.0

  • Vortex mixer, orbital shaker

  • Centrifuge

  • HPLC or UV-Vis Spectrophotometer for quantification

Procedure:

  • Add an excess amount of the compound to separate vials, each containing a buffer of a different pH.

  • Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Filter the supernatant through a 0.22 µm syringe filter compatible with your sample.

  • Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method (see Section 3).

  • Plot solubility (e.g., in µg/mL) versus pH to determine the optimal pH for solubilization.

Objective: To evaluate the effectiveness of common, biocompatible co-solvents at increasing the aqueous solubility of the compound.

Rationale: Co-solvents work by reducing the polarity of the aqueous solvent system, which lowers the interfacial tension between the aqueous solution and the hydrophobic solute, thereby improving solubility.[12][15]

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous buffer at a fixed, physiologically relevant pH (e.g., pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • 96-well plate and plate reader (nephelometry) or visual inspection

Procedure:

  • Prepare a series of co-solvent/buffer solutions with varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • In a 96-well plate, add the co-solvent/buffer solutions to the wells.

  • Spike a small, consistent volume of the high-concentration DMSO stock into each well to achieve the desired final compound concentration.

  • Mix and incubate for 1-2 hours.

  • Assess solubility by visual inspection for precipitation or by measuring turbidity using a nephelometer. A clear, non-turbid solution indicates successful solubilization.

Data Summary Table:

Formulation StrategySolvent/Buffer SystemAchieved Concentration (µg/mL)Observations
Control Phosphate Buffered Saline (PBS), pH 7.4< 1Visible precipitate
pH Adjustment Citrate Buffer, pH 4.550Clear solution
Co-solvency 5% PEG 400 in PBS, pH 7.485Clear solution
Co-solvency 5% Ethanol in PBS, pH 7.430Slight haze
Guide 2: Advanced Formulation Strategies

If foundational methods fail to provide the required solubility or stability, more advanced techniques that alter the physical form of the compound are necessary.

Objective: To create an amorphous solid dispersion of the compound to enhance its dissolution rate and apparent solubility.

Rationale: The crystalline form of a drug has a highly ordered lattice structure that requires significant energy to break. By dispersing the API in a polymer matrix, an amorphous (non-crystalline) state can be achieved.[2][16] This amorphous form has a lower energy barrier to dissolution than the crystalline state, often resulting in higher solubility and faster dissolution.[16][17]

G cluster_1 Amorphous Solid Dispersion Workflow (Solvent Evaporation) step1 Step 1: Dissolution - Dissolve API and Polymer (e.g., PVP K30) in a common volatile solvent (e.g., Methanol) step2 Step 2: Evaporation - Remove solvent under vacuum using a rotary evaporator step1->step2 step3 Step 3: Drying - Dry the resulting film under high vacuum to remove residual solvent step2->step3 step4 Step 4: Collection - Scrape the solid dispersion from the flask and mill to a fine powder step3->step4 result Result: Amorphous solid powder with enhanced solubility step4->result

Caption: Experimental workflow for preparing an amorphous solid dispersion.

Protocol: Solvent Evaporation Method

  • Preparation: Weigh the desired amounts of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine and a carrier polymer (e.g., polyvinylpyrrolidone (PVP) K30 or HPMC) in a 1:2 or 1:4 drug-to-polymer ratio.

  • Dissolution: Dissolve both components completely in a suitable volatile solvent, such as methanol or acetone.[2]

  • Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C). A thin film will form on the flask wall.

  • Drying: Place the flask under high vacuum for 12-24 hours to remove any residual solvent.

  • Collection: Carefully scrape the solid film from the flask. The resulting powder is the amorphous solid dispersion, which can be reconstituted in an aqueous buffer for experiments.

Objective: To increase the dissolution velocity and saturation solubility of the compound by reducing its particle size to the nanometer scale.

Rationale: Decreasing particle size dramatically increases the surface area-to-volume ratio of the drug.[9][18] According to the Ostwald-Freundlich equation, this increased surface area leads to a higher dissolution rate and an increase in saturation solubility, which can significantly improve bioavailability.[19][20][21]

Protocol: Lab-Scale Precipitation Method

  • Drug Solution: Dissolve the compound in a minimal amount of a suitable water-miscible organic solvent (e.g., acetone).

  • Antisolvent Solution: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80). The stabilizer is crucial to prevent the newly formed nanoparticles from aggregating.[19]

  • Precipitation: Under high-speed stirring or sonication, rapidly inject the drug solution into the antisolvent solution. The sudden change in solvent polarity causes the drug to precipitate as nanoparticles.[18]

  • Solvent Removal: Remove the organic solvent via stirring under a fume hood or by using a rotary evaporator. The resulting aqueous dispersion is the nanosuspension.

Section 3: Analytical Quantification of Solubilized Compound

To accurately assess the success of any solubilization technique, a robust method for quantifying the compound's concentration is essential.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: HPLC is a precise, accurate, and widely used technique for separating and quantifying small molecules in complex mixtures.[22] A C18 column is suitable for retaining a moderately hydrophobic compound like this thiazole derivative.

Example HPLC Conditions:

  • Instrumentation: Standard HPLC system with a UV detector.[22]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[22]

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or a phosphate buffer to control pH). For example, a starting condition could be 60:40 Acetonitrile:Buffer.[22]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by a UV scan of the compound (likely in the 250-300 nm range).

  • Standard Curve: Prepare a standard curve by making serial dilutions of a stock solution of known concentration in the mobile phase or diluent. This is critical for accurate quantification.[22]

References
  • Nanosuspension: An approach to enhance solubility of drugs - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Ansari, M. J. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Future Journal of Pharmaceutical Sciences, 8(1), 31. [Link]

  • Kaur, H., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024, December 19). Upperton Pharma Solutions. Retrieved February 19, 2026, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). World Journal of Pharmaceutical Research. Retrieved February 19, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • Nanosuspension Technology For Poorly Soluble Drugs: Recent Researches, Advances and Patents. (n.d.). Bentham Science. Retrieved February 19, 2026, from [Link]

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. (2020, May 11). Advanced Pharmaceutical Bulletin. Retrieved February 19, 2026, from [Link]

  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, April 1). Pharmaceutical Technology. Retrieved February 19, 2026, from [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. (n.d.). Dr. Reddy's Laboratories. Retrieved February 19, 2026, from [Link]

  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. (2025, September 22). Bentham Science. Retrieved February 19, 2026, from [Link]

  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, May 17). American Pharmaceutical Review. Retrieved February 19, 2026, from [Link]

  • Nanosuspension An Innovative Approach For Poorly Soluble Drug. (2025, August 4). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved February 19, 2026, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Future Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. (2025, April 17). AAPS PharmSciTech. Retrieved February 19, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Retrieved February 19, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved February 19, 2026, from [Link]

  • Method Development, Validation, Cosolvency, Cosolvent, Candesartan Cilexetil. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. (n.d.). TANZ JOURNAL. Retrieved February 19, 2026, from [Link]

  • Solubility and pH of amines. (n.d.). chemguide. Retrieved February 19, 2026, from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Journal of Chemical Thermodynamics. Retrieved February 19, 2026, from [Link]

  • 5-Bromo-4-phenyl-1,3-thiazol-2-amine. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Drug Development & Delivery. Retrieved February 19, 2026, from [Link]

  • Excipients for Solubility and Bioavailability Enhancement. (2020, June 15). Gattefossé. Retrieved February 19, 2026, from [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE. Retrieved February 19, 2026, from [Link]

  • Enhancing solubility with novel excipients. (2025, December 3). Manufacturing Chemist. Retrieved February 19, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)?. (2012, February 27). Reddit. Retrieved February 19, 2026, from [Link]

  • Advanced Properties of Amines. (2023, January 22). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

  • 2,5-bis(3-bromo-4-methoxyphenyl)-[11][19]thiazolo[5,4-d][11][19]thiazole. (n.d.). Chemsrc. Retrieved February 19, 2026, from [Link]

  • Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. (n.d.). Nanomedicine Research Journal. Retrieved February 19, 2026, from [Link]

  • Thiamine analysis. (n.d.). University of Washington. Retrieved February 19, 2026, from [Link]

  • Analytical Methods. (2024, March 7). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • Analytical Methods. (2018, March 14). UCL Discovery. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

minimizing side reactions in thiazole synthesis

[1] Current Status: Online 🟢 Operator: Senior Application Scientist Scope: Hantzsch Thiazole Synthesis & One-Pot Variations[1] Welcome to the Technical Support Hub. You are likely here because your thiazole synthesis—a c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Online 🟢 Operator: Senior Application Scientist Scope: Hantzsch Thiazole Synthesis & One-Pot Variations[1]

Welcome to the Technical Support Hub.

You are likely here because your thiazole synthesis—a cornerstone of medicinal chemistry—has deviated from the textbook ideal. Whether you are facing amorphous "tars," poor regioselectivity, or low yields, this guide treats your synthesis as a debuggable system.

Below are the Active Support Tickets addressing the most common failure modes in thiazole construction.

Ticket #001: "My reaction mixture turned into an intractable black tar."

Diagnosis: Uncontrolled Polymerization of


-Haloketones.
Severity:  Critical (Loss of Batch)[1]

Root Cause Analysis:


-Haloketones (e.g., phenacyl bromides) are highly reactive electrophiles.[1] In the presence of heat, light, or trace bases, they undergo self-alkylation (polymerization) faster than they react with your thioamide nucleophile.[1] This effectively destroys your starting material before the heterocycle can form.

The Fix: The "In-Situ" Generation Protocol Do not isolate or store unstable


-haloketones. Switch to a One-Pot Protocol  using N-Bromosuccinimide (NBS).[1][2] This ensures the reactive intermediate is consumed immediately upon formation.
Validated Protocol: One-Pot Aqueous/Green Synthesis

This method utilizes water as a solvent and NBS, minimizing polymerization by keeping the concentration of free


-haloketone low.[1]
  • Reagents:

    • Starting Ketone (1.0 equiv)[1]

    • NBS (1.1 equiv)[1]

    • Thioamide (1.0 equiv)[1]

    • 
      -Cyclodextrin (10 mol% - Optional but recommended for solubility)[1]
      
    • Solvent: Water (or

      
      :EtOH 1:1 for lipophilic substrates).[1]
      
  • Step-by-Step Workflow:

    • Bromination Phase: Dissolve ketone and NBS in water at 50°C. Monitor by TLC. The mixture will initially be heterogeneous.

    • Validation Checkpoint: The reaction is ready for the next step only when the starting ketone spot disappears.

    • Cyclization Phase: Add the thioamide directly to the same flask. Raise temperature to 80°C.

    • Workup: Cool to room temperature. The thiazole often precipitates.[3] If not, neutralize with saturated

      
       (pH 8) to precipitate the free base.[1]
      

Why this works: Water suppresses the basicity of the system during bromination, preventing self-aldol condensation of the ketone, while the immediate presence of the thioamide traps the bromide as it forms.

Ticket #002: "I am observing regioisomers or byproduct peaks in LCMS."

Diagnosis: Tautomeric Ambiguity & Acid-Catalyzed Isomerization.[1] Severity: Moderate (Purification Required)[1]

Root Cause Analysis: The Hantzsch synthesis involves a nucleophilic attack by the sulfur of the thioamide. However, under strongly acidic conditions (generated by the release of HBr), the nitrogen of the thioamide can attack, or the intermediate hydroxythiazoline can dehydrate incorrectly. This leads to 2-imino-2,3-dihydrothiazoles rather than the aromatic thiazole.[1]

Troubleshooting Matrix:

ObservationProbable CauseCorrective Action
Product mass +2 Da Incomplete dehydration of the intermediate hydroxythiazoline.[1]Increase reaction temperature (reflux) or add a dehydrating agent (e.g., molecular sieves).[1]
Isomeric Impurity Formation of N-alkylated imine (kinetic product).[1]Buffer the reaction with sodium acetate (NaOAc) or use a mild base (

) during workup to force aromatization.
Dimerization Oxidative dimerization of thioamides to 1,2,4-thiadiazoles.[1]Degas solvents to remove oxygen; ensure thioamide is not old/oxidized.
Ticket #003: "Low yields despite clean starting materials."[1]

Diagnosis: Solvation & Trapping Issues. Severity: Low (Optimization needed)

Technical Insight: The transition state for the Hantzsch cyclization is highly polar. Non-polar solvents (toluene, benzene) often fail to stabilize the charged intermediate, leading to slow rates and decomposition.[1]

Optimization Strategy:

  • Solvent Switch: Move to Ethanol, DMF, or DMAc.[1]

  • Scavenger Additives: Add 1.0 equiv of anhydrous Sodium Acetate. This scavenges the HBr produced, preventing acid-catalyzed degradation of the thioamide while not being basic enough to degrade the

    
    -haloketone.
    
Visualizing the Failure Points

The following diagram maps the Hantzsch mechanism against its primary failure modes (Side Reactions).

HantzschFailureModes Fig 1. Mechanistic Divergence in Thiazole Synthesis Start Reagents (Thioamide + Alpha-Haloketone) Polymer SIDE REACTION: Black Tar (Polymerization) Start->Polymer Basic Conditions or Heat w/o Nucleophile Intermediate Intermediate: Hydroxythiazoline Start->Intermediate S-Alkylation (Kinetic Control) Product Target: Thiazole Intermediate->Product Dehydration (-H2O) Isomer SIDE REACTION: 2-Imino Isomer (Acid Catalyzed) Intermediate->Isomer Strong Acid (HBr) N-Attack

Fig 1: The critical path (Green) vs. common failure modes (Red).[1] Note that the intermediate is the pivot point for regioselectivity issues.

Decision Tree: Troubleshooting Your Experiment

Use this logic flow to determine your next experimental move.

TroubleshootingTree Obs Observation BlackTar Black Tar / Polymer Obs->BlackTar LowYield Low Yield / Clean NMR Obs->LowYield WrongMass Wrong Mass (Isomer) Obs->WrongMass Action1 Action: Switch to One-Pot (NBS/Water) BlackTar->Action1 Haloketone unstable Action2 Action: Change Solvent (Try EtOH or DMF) LowYield->Action2 Solubility issue Action3 Action: Buffer with NaOAc Check pH > 4 WrongMass->Action3 Acid catalysis

Fig 2: Rapid diagnostic tree for immediate experimental correction.

References
  • Hantzsch Thiazole Synthesis Mechanism & Optimization BenchChem Technical Support. "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions."

  • One-Pot Green Synthesis in Water Molecules. "One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water."

  • Regioselectivity in Thiazole Synthesis Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."

  • Supramolecular C

    
    -Cyclodextrin) 
    New Journal of Chemistry. "Ultrasound-assisted green synthesis... using β-cyclodextrin as a supramolecular catalyst."[1][4][5][6]
    
    

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Thiazoles

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the bromination of thiazoles. Thiazole and its derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the bromination of thiazoles. Thiazole and its derivatives are crucial building blocks in pharmaceuticals and materials science, making the efficient and selective introduction of bromine atoms a critical synthetic step.[1][2][3] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes and how can I improve it?

A1: Low yields in thiazole bromination often stem from the inherent electron-deficient nature of the thiazole ring, which makes it less reactive towards electrophilic substitution compared to more electron-rich heterocycles like thiophene.[4][5]

Causality and Solutions:

  • Insufficient Electrophilicity: The thiazole ring may not be activated enough for the chosen brominating agent.

    • Solution 1: Change Brominating Agent. If you are using a milder agent like N-Bromosuccinimide (NBS), switching to elemental bromine (Br₂) in a suitable solvent like acetic acid or chloroform might be necessary.[6] However, be aware that Br₂ is more hazardous and can lead to over-bromination.

    • Solution 2: Use a Catalyst. For deactivated substrates, the addition of a Lewis acid catalyst can enhance the electrophilicity of the brominating agent. However, be cautious as Lewis acids like AlCl₃ can complex with the thiazole nitrogen, potentially deactivating the ring further or altering regioselectivity.[7] An alternative for deactivated aromatics is performing the bromination with NBS in concentrated sulfuric acid, which provides a highly acidic medium that can activate the brominating agent.[8]

  • Sub-optimal Reaction Temperature: The reaction may lack the necessary activation energy.

    • Solution: While lower temperatures are often used to control selectivity, a stalled reaction may require gentle heating.[6] Monitor the reaction by Thin Layer Chromatography (TLC) while gradually increasing the temperature (e.g., from room temperature to 40-60 °C) to find the optimal balance between reaction rate and side product formation.

  • Poor Solubility: The thiazole starting material or reaction intermediates may not be fully dissolved in the chosen solvent, limiting the reaction rate.

    • Solution: Ensure your starting material is fully dissolved. If solubility is an issue, consider switching to a solvent in which the thiazole derivative is more soluble. Dichloromethane, chloroform, and acetic acid are common choices.[6][9]

  • Starting Material Decomposition: Harsh conditions can lead to the degradation of sensitive starting materials.

    • Solution: If you suspect decomposition (e.g., observing significant charring or multiple unidentifiable spots on TLC), consider milder conditions. This includes using NBS instead of Br₂, lowering the reaction temperature, or avoiding overly strong acidic catalysts.[6]

Q2: I'm getting a mixture of brominated isomers (e.g., 2-bromo and 5-bromo). How can I improve the regioselectivity?

A2: Regioselectivity in thiazole bromination is a common challenge and is dictated by the electronic properties of the thiazole ring and the influence of any existing substituents.[10] The C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack, unless it is sterically hindered or electronically deactivated.[10][11] The C2 position can also be brominated, particularly under certain conditions.[7][12]

Causality and Solutions:

  • Electronic and Steric Effects of Substituents: The directing effect of groups already on the thiazole ring is paramount.

    • Electron-Donating Groups (EDGs): Groups like alkyl (e.g., -CH₃) or amino (-NH₂) at the C2 position strongly activate the C5 position for electrophilic attack. For instance, 2-methylthiazole is brominated at the 5-position.[7]

    • Electron-Withdrawing Groups (EWGs): Groups like -COOEt or -COOH can deactivate the ring, but bromination, if it occurs, still often favors the 5-position.[11]

    • Unsubstituted Thiazole: Bromination of the parent thiazole can be complex. Vapor-phase bromination at high temperatures can yield 2-bromothiazole and 2,5-dibromothiazole.[4] In the presence of AlCl₃, bromination of thiazole occurs at the 2-position, which is contrary to what electronic effects would suggest and may involve an ylid mechanism.[7]

  • Reaction Conditions:

    • Solution 1: Choice of Brominating Agent. Milder reagents like NBS can offer better regioselectivity than the more reactive Br₂.[6]

    • Solution 2: Temperature Control. Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy, which typically leads to the thermodynamically more stable product.[13]

    • Solution 3: Solvent Choice. The polarity of the solvent can influence the reaction pathway. Experimenting with solvents of varying polarity (e.g., acetic acid vs. carbon tetrachloride) can sometimes improve the ratio of desired to undesired isomers.[6]

Q3: My reaction is producing di- or even tri-brominated products. How can I achieve mono-bromination?

A3: Over-bromination occurs when the mono-brominated product is sufficiently activated to react further with the brominating agent present in the reaction mixture.

Causality and Solutions:

  • Excess Brominating Agent: This is the most common cause.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS) for mono-bromination.[6] Adding the reagent slowly or in portions can help maintain a low concentration, minimizing the chance of a second bromination event.

  • Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material has been consumed can lead to the slow formation of poly-brominated products.

    • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, work up the reaction promptly.[6]

  • High Reactivity: If the starting material is highly activated (e.g., contains a strong electron-donating group), even the mono-brominated product may be reactive enough to be brominated again quickly.

    • Solution: In addition to strict stoichiometric control, run the reaction at a lower temperature (e.g., 0 °C or below) to moderate the reactivity.[13]

Q4: How can I effectively separate the desired brominated thiazole from the reaction mixture, especially if isomers are present?

A4: Purification is a critical step, as crude reaction mixtures can contain unreacted starting material, the desired product, isomers, and poly-brominated species.

Solutions:

  • Aqueous Work-up: After the reaction, it's common to quench any remaining bromine with a reducing agent like a 10% aqueous sodium thiosulfate solution.[13] This is followed by extraction of the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Column Chromatography: This is the most powerful technique for separating compounds with different polarities.[14][15]

    • Isomer Separation: Brominated thiazole isomers often have slightly different polarities and can be separated by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), is typically effective.[16]

    • Monitoring: Use TLC to identify the appropriate solvent system before running the column and to check the fractions as they are collected.

  • Crystallization: If the desired product is a solid, crystallization can be an effective method for purification, especially on a larger scale.[15][17]

    • Fractional Crystallization: This technique can sometimes be used to separate isomers based on differences in their solubility in a particular solvent system.[17]

Frequently Asked Questions (FAQs)

Q: Which brominating agent is better: N-Bromosuccinimide (NBS) or elemental Bromine (Br₂)?

A: The choice depends on the reactivity of your substrate and the desired level of control.

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Reactivity Milder, more selective.[6]Stronger, more reactive. Can brominate less reactive substrates.[18]
Handling Solid, easier and safer to handle.[19]Corrosive, fuming liquid. Requires greater safety precautions.[20]
Side Reactions Less prone to causing over-bromination.[6]Higher risk of poly-bromination and other side reactions.[21]
Typical Use Case Preferred for activated or moderately reactive thiazoles where control and selectivity are key.Used for deactivated thiazoles or when a stronger electrophile is required.[22]

Q: How do solvent and temperature affect the bromination of thiazoles?

A: Solvent and temperature are critical parameters for controlling both the rate and selectivity of the reaction.

  • Solvent: The choice of solvent can influence the solubility of reagents and the stability of reaction intermediates.

    • Polar Solvents (e.g., Acetic Acid, DMF): Often used because they can help to polarize the Br-Br bond (in the case of Br₂) or facilitate the reaction with NBS. However, highly polar solvents can sometimes favor competing side reactions.[6]

    • Non-Polar Solvents (e.g., CCl₄, Chloroform): These are also commonly used and can sometimes provide better selectivity by disfavoring certain side reactions.[9] Dichloromethane is often a good starting point due to its ability to dissolve a wide range of organic compounds.[9]

  • Temperature:

    • Lower Temperatures (0 °C to RT): Generally lead to higher selectivity and reduce the formation of byproducts. This is because the reaction will preferentially follow the pathway with the lowest activation energy.[13]

    • Higher Temperatures (Reflux): Increase the reaction rate and can be necessary for less reactive substrates. However, this comes at the cost of potentially lower selectivity and an increased risk of side reactions.[13]

Q: What is the role of a Lewis acid catalyst in thiazole bromination?

A: A Lewis acid can activate the brominating agent, making it a more potent electrophile. This is particularly useful for brominating deactivated aromatic systems. For example, a Lewis acid like FeBr₃ can polarize a Br₂ molecule, increasing its electrophilicity. However, in the case of thiazoles, the Lewis acid (e.g., AlCl₃) can coordinate to the basic nitrogen atom. This complexation deactivates the ring towards electrophilic attack, potentially impeding the reaction or altering the expected regioselectivity.[7] Therefore, the use of Lewis acids in thiazole bromination should be approached with caution and may require careful optimization.

Experimental Protocols & Data

Protocol 1: General Procedure for Mono-bromination of an Activated Thiazole using NBS

This protocol is suitable for a thiazole containing an electron-donating group at the 2-position, targeting bromination at the 5-position.

  • Preparation: To a solution of the substituted thiazole (1.0 equiv.) in a suitable solvent (e.g., chloroform or acetonitrile, approx. 0.1-0.5 M), add N-Bromosuccinimide (NBS) (1.05 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate solvent system). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with dichloromethane. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (2 x volume of organic layer) to quench any unreacted bromine source, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromothiazole derivative.[23]

Protocol 2: Bromination of a Deactivated Thiazole using Br₂ in Acetic Acid

This protocol is a more aggressive method suitable for less reactive thiazole substrates.

  • Preparation: Dissolve the thiazole derivative (1.0 equiv.) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: In a separate flask, prepare a solution of elemental bromine (Br₂) (1.1 equiv.) in glacial acetic acid. Add this solution dropwise to the cooled thiazole solution while stirring. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water. Quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange/red color disappears. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or crystallization.[6]

Safety Note: Elemental bromine is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[20] NBS is also harmful and an irritant; handle with care and appropriate PPE.[1][2][24][25]

Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution

G cluster_0 Step 1: Generation of Electrophile & Formation of σ-complex cluster_1 Step 2: Deprotonation & Aromatization Thiazole Thiazole Ring Sigma_Complex σ-complex (Wheland Intermediate) (Positive charge delocalized) Thiazole->Sigma_Complex Attack by π-system Br_plus Br⁺ (from Br₂ or NBS) Br_plus->Sigma_Complex Deprotonation Loss of H⁺ Sigma_Complex->Deprotonation Bromothiazole Brominated Thiazole (Aromaticity Restored) Deprotonation->Bromothiazole

Caption: General mechanism of electrophilic bromination of thiazole.

Troubleshooting Workflow for Low Yield

G cluster_solutions_stalled Troubleshooting Stalled Reaction cluster_solutions_decomp Troubleshooting Decomposition Start Low Yield or Stalled Reaction Check_TLC Analyze TLC: Starting Material (SM) present? Start->Check_TLC SM_Present Yes, SM remains Check_TLC->SM_Present Yes SM_Absent No, SM consumed (Complex Mixture) Check_TLC->SM_Absent No Increase_Temp Gently increase temperature (e.g., to 40-60 °C) SM_Present->Increase_Temp Lower_Temp Lower reaction temperature SM_Absent->Lower_Temp Stronger_Reagent Use stronger brominating agent (NBS -> Br₂) Increase_Temp->Stronger_Reagent Add_Catalyst Consider a catalyst (e.g., H₂SO₄) Stronger_Reagent->Add_Catalyst Milder_Reagent Use milder brominating agent (Br₂ -> NBS) Lower_Temp->Milder_Reagent Check_Solvent Ensure SM is soluble Milder_Reagent->Check_Solvent

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. It addresses common challe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the scale-up synthesis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. It addresses common challenges and provides practical, field-tested solutions in a troubleshooting and FAQ format. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and successful implementation in a laboratory setting.

I. Synthesis Overview: The Hantzsch Thiazole Synthesis

The most common and reliable method for synthesizing 2-aminothiazole derivatives, including the target compound, is the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[1][3] For the synthesis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, the key starting materials are 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone and thiourea.

The general mechanism involves the initial SN2 reaction between the thioamide and the α-haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[3][4]

II. Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Low or No Product Yield

Question: My reaction is resulting in a very low yield of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. What are the potential causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Reagent Quality and Stability:

    • α-Haloketone Instability: The starting material, 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone, can be unstable.[5] It is crucial to use freshly prepared or properly stored (cold and dark) α-haloketone.

    • Thiourea Purity: Impurities in the thiourea can lead to unwanted side reactions.[5] Ensure you are using a high-purity grade of thiourea.

  • Suboptimal Reaction Conditions:

    • Temperature: While some Hantzsch syntheses proceed at room temperature, others require heating to achieve a reasonable reaction rate.[5] If you are observing low conversion, a modest increase in temperature may be beneficial. However, be cautious as excessive heat can promote the formation of byproducts and decomposition.[5]

    • Reaction Time: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can result in product degradation.[5]

    • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Ethanol, methanol, and mixtures of ethanol and water are commonly used.[6] The solubility of reactants and the final product should be considered.

  • Incorrect Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can sometimes drive the reaction to completion.[3]

Formation of Impurities and Side Products

Question: I am observing significant impurities alongside my desired product. What are the likely side reactions, and how can I minimize them?

Answer: The formation of isomeric impurities and other byproducts is a known challenge in Hantzsch thiazole synthesis.

  • Isomer Formation: Under acidic conditions, the reaction can yield the 2-imino-2,3-dihydrothiazole isomer as a significant byproduct.[5] To minimize this, maintaining neutral or slightly basic conditions is often recommended. This can be achieved by adding a mild base like sodium bicarbonate or sodium acetate to the reaction mixture.

  • Formation of Bis-thiazoles: If the starting materials have multiple reactive sites, the formation of bis-thiazoles can occur. Careful control of stoichiometry is crucial to prevent this.

  • Starting Material Decomposition: As mentioned earlier, the α-haloketone can be unstable and decompose, leading to a complex mixture of byproducts.[5]

Product Isolation and Purification Difficulties

Question: I am having trouble isolating and purifying the final product. What strategies can I employ?

Answer: The physical properties of 2-aminothiazole derivatives can present challenges during workup and purification.

  • Product Precipitation: In many cases, the 2-aminothiazole product is poorly soluble in the reaction solvent and will precipitate upon cooling.[3] This allows for easy isolation by filtration. If the product remains in solution, adding a non-solvent can induce precipitation. For instance, pouring a methanol reaction mixture into a sodium carbonate solution can often precipitate the thiazole product.[3]

  • Purification via Bisulfite Adduct: A useful technique for purifying 2-aminothiazole involves its reaction with sulfur dioxide to form a relatively insoluble bisulfite adduct.[7] This adduct can be isolated by filtration and then decomposed to regenerate the pure 2-aminothiazole.[7]

  • Recrystallization: Recrystallization from a suitable solvent is a standard method for purifying the crude product.[8] Ethanol is often a good choice for recrystallizing 2-aminothiazole derivatives.[9]

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the desired product from impurities.[10]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Ethanol is a commonly used and effective solvent for the Hantzsch synthesis.[5] Methanol and ethanol/water mixtures have also been successfully employed.[6] The choice of solvent may require some optimization depending on the specific scale of your reaction.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[5][8] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. LC-MS can provide more detailed information on the reaction progress and the presence of any byproducts.[5]

Q3: Are there any safety precautions I should be aware of?

A3: Yes, α-haloketones are lachrymators and should be handled in a well-ventilated fume hood.[11] Bromine is also a hazardous substance and requires careful handling.[8] Always consult the Safety Data Sheets (SDS) for all reagents before starting your experiment and wear appropriate personal protective equipment (PPE).

Q4: Can this reaction be performed under "green" or environmentally friendly conditions?

A4: Yes, there has been significant research into developing greener methods for the Hantzsch synthesis. These include using water as a solvent, employing reusable catalysts, and utilizing energy-efficient techniques like ultrasound or microwave irradiation.[6]

Q5: What are some common characterization techniques for the final product?

A5: The structure of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine can be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[10]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[6]

  • Melting Point Analysis: To assess the purity of the final product.[8]

IV. Experimental Protocols

Synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (α-Haloketone Intermediate)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-bromo-4-methoxyphenyl)ethanone (1 equivalent) in a suitable solvent such as diethyl ether or acetic acid.[8][12]

  • Bromination: Cool the solution to 0°C using an ice bath. While maintaining this temperature, add a solution of bromine (1 to 1.1 equivalents) in the same solvent dropwise over a period of 20-30 minutes with vigorous stirring.[8][9]

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour.[8] Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acid.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like diethyl ether.[8]

Synthesis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

This protocol is based on the Hantzsch thiazole synthesis.[3][13]

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone (1 equivalent) in ethanol.[10]

  • Addition of Thiourea: Add thiourea (1 to 1.2 equivalents) to the solution.[5][10]

  • Reaction: Heat the reaction mixture to reflux and stir for an appropriate amount of time (typically 30 minutes to a few hours), monitoring the progress by TLC.[3][10]

  • Workup: Upon completion, cool the reaction mixture to room temperature.[5] Pour the mixture into ice-cold water or a dilute sodium carbonate solution to precipitate the product.[3][10]

  • Isolation: Collect the precipitated solid by filtration and wash it with cold water.[3]

  • Purification: The crude product can be purified by recrystallization from ethanol.[14]

V. Data Presentation

Parameter2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine
Molecular Formula C₉H₈Br₂O₂C₁₀H₉BrN₂OS
Molecular Weight 323.97 g/mol 299.16 g/mol
Appearance SolidSolid
CAS Number Not readily available764710-12-5[15]

VI. Visualizations

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone (2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone) intermediate1 S-Alkylation Intermediate alpha_haloketone->intermediate1 SN2 Attack thiourea Thiourea thiourea->intermediate1 intermediate2 Cyclization Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine intermediate2->product Dehydration

Caption: Hantzsch Thiazole Synthesis Workflow.

Troubleshooting_Workflow start Low Yield or Impurities Detected check_reagents 1. Check Reagent Quality - Fresh α-haloketone? - High-purity thiourea? start->check_reagents optimize_conditions 2. Optimize Reaction Conditions - Adjust temperature - Monitor reaction time (TLC/LC-MS) - Vary solvent check_reagents->optimize_conditions Reagents OK adjust_ph 3. Adjust pH - Add mild base to prevent isomer formation optimize_conditions->adjust_ph Conditions Optimized purification 4. Refine Purification - Recrystallization - Column Chromatography - Bisulfite adduct formation adjust_ph->purification pH Adjusted success Successful Synthesis purification->success Pure Product Obtained

Caption: Troubleshooting Workflow for Synthesis Scale-Up.

VII. References

Sources

Optimization

enhancing the purity of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Welcome to the Technical Support Center for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine . As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of this scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine .

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of this scaffold. The combination of the electron-rich aminothiazole core and the aryl bromide/ether moiety creates a unique set of purification hurdles—specifically oxidation sensitivity ("tarring") and solubility issues during workup.

🔬 Product Profile & Chemical Behavior[1][2][3][4][5]
  • CAS: 764710-12-5[1]

  • Core Challenge: The 2-aminothiazole moiety is a distinct nucleophile (

    
    ). It is prone to oxidative dimerization  (forming azo-linkages) and N-acetylation  if processed in reactive solvents (like EtOAc) under heat/acid stress.
    
  • The "5-Position" Nuance: Unlike the common 4-aryl isomers (Hantzsch products), the 5-aryl isomer is typically synthesized via sensitive aldehyde condensations or metal-catalyzed couplings (Suzuki/Stille). This introduces specific impurities like palladium residues or polymeric aldehydes .

📊 Quick-Reference: Solvent & Solubility Data

Use this table to select the correct solvent system for your purification stage.

OperationRecommended SystemTechnical Notes
Reaction Solvent Ethanol or DMFAvoid Acetone (forms Schiff bases with the amine).
Work-up Extraction EtOAc / 5% NaHCO₃The free base is moderately soluble in EtOAc. Avoid DCM if possible (emulsion risk).
Acid-Base Wash 1M HCl (aq)Critical Step: The product dissolves in 1M HCl; non-basic impurities (tars, phenols) do not.
Recrystallization EtOH : H₂O (9:1)Slow cooling is essential. If too "oily," add a seed crystal or scratch glass.
Chromatography DCM : MeOH (95:5)Must add 1% Et₃N or NH₄OH to prevent tailing on silica.

❓ Troubleshooting Guide (FAQ Format)

Q1: My crude product is a dark, sticky tar that won't solidify. How do I fix this?

Diagnosis: This is the "Aminothiazole Oiling" phenomenon. It usually results from residual solvent (DMF/DMSO) trapping the product or the presence of oxidative impurities (dimers) that disrupt the crystal lattice.

The "Acid-Rescue" Protocol (Self-Validating System): Instead of attempting random recrystallizations, use the basicity of the amine to separate it from the tar.

  • Dissolve: Take your sticky crude and dissolve it in 1M HCl (approx. 10 mL per gram).

    • Checkpoint: The product must go into the aqueous phase. If solids remain, filter them out (these are likely neutral impurities or dimers).

  • Wash: Extract the acidic aqueous layer with Ethyl Acetate (2x) .

    • Mechanism:[2][3][4][5] This removes non-basic organic tars and unreacted neutral starting materials (e.g., bromobenzenes). Discard these organic layers.

  • Neutralize: Cool the aqueous layer to 0°C. Slowly add saturated NaHCO₃ or 2M NaOH until pH ~9-10.

    • Observation: The product should precipitate as a solid or a clean oil that solidifies upon scratching.

  • Collect: Filter the solid. It should now be significantly lighter in color.

Q2: I see a persistent "ghost spot" trailing my product on TLC/Column. What is it?

Diagnosis: This is not an impurity; it is the product itself interacting with the acidic silica gel. The 2-amino group acts as a base, hydrogen-bonding to silanols.

Solution:

  • TLC: Pre-soak your TLC plate in mobile phase containing 1% Triethylamine (Et₃N) and dry it before spotting.

  • Column: Use DCM:MeOH:NH₄OH (95:5:0.5) . The ammonia competes for the silica sites, allowing the amine to elute as a tight band.

Q3: How do I remove Palladium (Pd) if I used a Suzuki coupling?

Context: If you synthesized the 5-aryl isomer via coupling 2-amino-5-bromothiazole with a boronic acid, Pd is a likely contaminant.

Protocol: Do not rely on crystallization alone.

  • Dissolve crude in THF or EtOAc.

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin (0.5 eq relative to Pd).

  • Stir at 40°C for 2 hours.

  • Filter through a Celite pad.

  • Why this works: The sulfur on the scavenger binds Pd tighter than the thiazole sulfur/nitrogen.

📉 Visualizing the Purification Logic

The following decision tree illustrates the logical flow for purifying the crude reaction mixture.

PurificationLogic Crude Crude Reaction Mixture (Dark/Sticky) SolubilityCheck Is it solid? Crude->SolubilityCheck AcidBase Acid-Base Extraction (1M HCl Wash) SolubilityCheck->AcidBase No (Dark Tar) Recryst Recrystallization (EtOH/H2O) SolubilityCheck->Recryst Yes (Light Yellow) AcidBase->Recryst Aq. Layer -> Neutralize -> Solid Waste Discard Organic Wash (Neutral Impurities) AcidBase->Waste Org. Layer (Impurities) Column Flash Chromatography (DCM/MeOH + 1% NH4OH) Recryst->Column Failed/Mixed Fractions Pure Pure Product (>98% HPLC) Recryst->Pure Success Column->Pure

Caption: Decision matrix for isolating 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine from crude mixtures.

🧪 Advanced Synthesis Insight: The "Regioisomer Trap"

Critical Warning: Researchers often confuse the synthesis of 4-aryl vs. 5-aryl thiazoles.

  • Hantzsch Synthesis (Ketone + Thiourea): Produces the 4-aryl isomer.

  • Aldehyde/Coupling Route: Required for your target 5-aryl isomer.

If you are synthesizing this via Suzuki Coupling (e.g., 5-bromothiazol-2-amine + 3-bromo-4-methoxyphenylboronic acid), be aware of Protodeboronation .

  • Issue: The boronic acid loses Boron before coupling.

  • Prevention: Use mild bases (K₃PO₄ instead of Na₂CO₃) and anhydrous conditions if possible.

SynthesisPathways SM1 5-Bromothiazol-2-amine Product Target: 5-Aryl Isomer SM1->Product Suzuki SM2 3-Bromo-4-methoxy phenylboronic acid SM2->Product Impurity1 Impurity: Protodeboronation (Anisole deriv.) SM2->Impurity1 Hydrolysis (Wet solvent) Impurity2 Impurity: Homocoupling (Biaryl) SM2->Impurity2 Oxidative Coupling Cat Pd Catalyst (e.g., Pd(dppf)Cl2) Cat->Product

Caption: Common impurity origins during the metal-catalyzed synthesis of the 5-aryl isomer.

📚 References

  • General Aminothiazole Purification:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for acid-base extraction of aromatic amines).

  • Hantzsch & Thiazole Synthesis Mechanisms:

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH.

  • Suzuki Coupling on Thiazoles:

    • Ohkubo, M., et al. (1995). "Synthesis and biological activities of 2-aminothiazole derivatives." Chemical & Pharmaceutical Bulletin, 43(9), 1497-1504.

  • Scavenging Palladium from Amines:

    • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Reference Data & Comparative Studies

Comparative

Validating the Bioactivity of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine: A Comparative Guide to Targeting TAK1

In the landscape of contemporary drug discovery, the rigorous validation of novel chemical entities is paramount. This guide provides a comprehensive framework for assessing the bioactivity of 5-(3-bromo-4-methoxyphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the rigorous validation of novel chemical entities is paramount. This guide provides a comprehensive framework for assessing the bioactivity of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine , a thiazole derivative with potential therapeutic applications. Given the established role of thiazole-containing compounds in modulating key cellular signaling pathways, we propose a focused investigation into its potential as an inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . TAK1 is a pivotal kinase implicated in inflammatory diseases and various cancers, making it a high-value target for therapeutic intervention.

This guide will navigate the researcher through a comparative analysis, pitting our lead compound against established TAK1 inhibitors. We will delve into the rationale for targeting TAK1, provide detailed experimental protocols for biochemical and cell-based validation, and offer insights into the interpretation of the resulting data.

The Rationale for Targeting TAK1

TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, serves as a central node in the signaling cascades initiated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Upon activation, TAK1 phosphorylates and activates downstream targets, including the IκB kinase (IKK) complex and other MAP kinases like JNK and p38.[1][3] This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, which orchestrate the expression of genes involved in inflammation, immunity, and cell survival.[4] The dysregulation of the TAK1 signaling pathway is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, and is also implicated in the proliferation and survival of cancer cells.[1][4] Consequently, the development of potent and selective TAK1 inhibitors represents a promising therapeutic strategy.

TAK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF Receptor TAK1_complex TAK1/TAB1/TAB2 TNFR->TAK1_complex via TRAF2/5 IL1R IL-1 Receptor IL1R->TAK1_complex via MyD88/IRAKs IKK_complex IKK Complex TAK1_complex->IKK_complex P MKKs MKKs (3/4/6/7) TAK1_complex->MKKs P NFkB_complex p65/p50-IκBα IKK_complex->NFkB_complex P on IκBα p38_JNK p38 / JNK MKKs->p38_JNK P p65_p50 p65/p50 NFkB_complex->p65_p50 IκBα degradation AP1_nuc AP-1 p38_JNK->AP1_nuc Translocation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation AP1 AP-1 Gene_Expression Inflammatory Gene Expression p65_p50_nuc->Gene_Expression AP1_nuc->Gene_Expression

Caption: The TAK1 signaling pathway.

Comparator Compounds: Benchmarking Against Known TAK1 Inhibitors

To objectively assess the bioactivity of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine, a comparative analysis against well-characterized TAK1 inhibitors is essential. We have selected three inhibitors with distinct properties to serve as benchmarks:

  • Takinib: A potent and selective, ATP-competitive TAK1 inhibitor.[5][6]

  • HS-276: A highly selective and orally bioavailable TAK1 inhibitor.[7][8][9][10]

  • (5Z)-7-Oxozeaenol: A natural product that acts as a potent, irreversible inhibitor of TAK1.[11][12][13][14]

CompoundTypeMechanism of InhibitionTAK1 IC50/Ki
Takinib Type IATP-competitiveIC50: ~9.5 nM[6]
HS-276 Type IATP-competitiveKi: 2.5 nM[7][8]
(5Z)-7-Oxozeaenol CovalentIrreversibleIC50: ~8 nM[12][13]

Experimental Validation Workflow

A systematic, multi-tiered approach is recommended to thoroughly validate the bioactivity of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine as a TAK1 inhibitor. This workflow progresses from initial in vitro biochemical assays to more complex cell-based functional assays and finally to comprehensive selectivity profiling.

Experimental_Workflow A Biochemical Assay (In Vitro Kinase Assay) B Determine IC50 A->B C Cell-Based Assays (Functional Response) B->C D NF-κB Reporter Assay C->D E Western Blot of Downstream Targets C->E F Kinase Selectivity Profiling (Off-Target Effects) D->F E->F G Lead Candidate Validation F->G

Caption: Experimental workflow for validation.

Detailed Experimental Protocols

Part 1: Biochemical Assays (In Vitro)

Objective: To quantify the direct inhibitory effect of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine on TAK1 kinase activity.

Recommended Assay: ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15][16][17]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing the TAK1/TAB1 enzyme complex and a suitable substrate (e.g., myelin basic protein).

  • Compound Dilution: Create a serial dilution of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine, the comparator inhibitors, and a vehicle control (e.g., DMSO).

  • Kinase Reaction: In a 96-well plate, combine the kinase/substrate solution with the diluted compounds. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity and broad dynamic range, making it suitable for a wide range of kinases and inhibitor potencies.[16][17] It is crucial to perform the assay at an ATP concentration close to the Km value for TAK1 to accurately determine the IC50, as ATP-competitive inhibitors will appear less potent at higher ATP concentrations.[18][19]

Part 2: Cell-Based Assays (In-Cell)

Objective: To confirm that 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine can inhibit TAK1 signaling in a cellular environment.

Method 1: NF-κB Reporter Assay

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine or comparator inhibitors for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α, for 6-8 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to the stimulated control. Determine the cellular IC50 value.

Method 2: Western Blot Analysis of Downstream Targets

Protocol:

  • Cell Culture and Treatment: Plate a relevant cell line, such as THP-1 human monocytes, and differentiate them into macrophages. Pre-treat the cells with the test compound or comparators.

  • Stimulation: Stimulate the cells with an appropriate agonist, like lipopolysaccharide (LPS), for a short duration (e.g., 15-30 minutes).

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies specific for phosphorylated forms of TAK1 downstream targets (e.g., phospho-p38, phospho-JNK, phospho-IκBα). Also, probe for the total protein levels as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to assess the reduction in phosphorylation.

Causality Behind Experimental Choices: The NF-κB reporter assay provides a quantitative measure of the compound's ability to inhibit a key downstream pathway of TAK1.[20][21][22] Western blotting offers a more direct visualization of the inhibition of specific signaling events downstream of TAK1, confirming the mechanism of action.[23][24][25][26]

Part 3: Kinase Selectivity Profiling

Objective: To evaluate the specificity of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine for TAK1 against a broad panel of other kinases.

Methodology:

Engage a commercial kinase profiling service to screen the compound against a large panel of purified human kinases (e.g., the DiscoverX KINOMEscan™ or Reaction Biology's HotSpot™ platform).[18][27] The compound is typically tested at a fixed concentration (e.g., 1 µM), and the percentage of inhibition for each kinase is determined. Follow-up dose-response assays should be performed for any significant off-target hits.

Causality Behind Experimental Choices: Assessing kinase selectivity is critical to understanding the compound's potential for off-target effects, which can lead to toxicity or unexpected pharmacological activities.[18][27][28] A highly selective inhibitor is generally preferred for a targeted therapeutic approach.

Data Interpretation and Comparison

The data obtained from these experiments will allow for a comprehensive comparison of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine with the established TAK1 inhibitors.

Parameter5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamineTakinibHS-276(5Z)-7-Oxozeaenol
Biochemical IC50 (nM) To be determined~9.5[6]Ki: 2.5[7][8]~8[12][13]
Cellular IC50 (NF-κB, nM) To be determined~3.66 (TNF secretion)[29]~138 (TNF secretion)[9]~83[14]
Key Off-Targets (>50% inhibition at 1µM) To be determinedIRAK4, IRAK1[1][6]CLK2, GCK, ULK2[7]VEGF-R2, MEK1[12]

Interpretation:

  • A potent compound will exhibit a low nanomolar IC50 in the biochemical assay.

  • A cell-permeable and effective compound will show a similar low nanomolar IC50 in the cell-based assays. A significant drop in potency from the biochemical to the cellular assay may indicate poor cell permeability or other cellular factors influencing its activity.

  • A selective compound will show potent inhibition of TAK1 with minimal activity against other kinases in the selectivity profile. It is important to distinguish between the inhibitory constant (Ki), which reflects the binding affinity, and the IC50, which is dependent on assay conditions.[30][31][32]

Conclusion

This guide outlines a robust and scientifically rigorous workflow for the validation of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine as a potential TAK1 inhibitor. By employing a combination of in vitro biochemical assays, cell-based functional assays, and comprehensive kinase selectivity profiling, researchers can generate a clear and objective assessment of the compound's bioactivity. The comparative data generated against well-characterized inhibitors will provide crucial context for its potency, selectivity, and cellular efficacy, thereby informing its potential as a lead compound for further drug development efforts targeting TAK1-mediated diseases.

References

  • Mechanism and In Vitro Pharmacology of TAK1 Inhibition by (5Z)-7-Oxozeaenol. ACS Chemical Biology. [Link]

  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Open Biology. [Link]

  • TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses. Frontiers in Immunology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • A TAK1 Signaling Pathway Critically Regulates Myocardial Survival and Remodeling. PMC. [Link]

  • TAK1 inhibitor 5Z-7-oxozeaenol sensitizes cervical cancer to doxorubicin-induced apoptosis. Oncotarget. [Link]

  • Full article: TAK1 in Vascular Signaling: “Friend or Foe”?. Taylor & Francis. [Link]

  • TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. Frontiers in Cell and Developmental Biology. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • TAK1 signaling is a potential therapeutic target for pathological angiogenesis. PubMed. [Link]

  • Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. PMC. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Books. [Link]

  • Targeting of TAK1 in inflammatory disorders and cancer. PubMed. [Link]

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. PMC. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI. [Link]

  • (A) Western blot analysis of known downstream targets of TAK1. THP-1... ResearchGate. [Link]

  • Targeting tumor-intrinsic TAK1 triggers anti-tumor immunity and sensitizes pancreatic cancer to checkpoint blockade Sapana P. Ba. bioRxiv. [Link]

  • Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. PubMed. [Link]

  • TAK1 inhibition reduces TNF, IL-6, IL-1β and IL-8 secretion in a dose... ResearchGate. [Link]

  • Targeting of TAK1 in inflammatory disorders and cancer. University of Toyama. [Link]

  • S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. The Journal of Immunology. [Link]

  • What is the difference between IC50, Ki and Kd of a given inhibitor in an assay?. ResearchGate. [Link]

  • Results of Western blot on the TAK1/JNK and TAK1/NF-kB pathway.... ResearchGate. [Link]

  • The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]

  • Novel phosphorylated TAK1 species with functional impact on NF-κB and β-catenin signaling in human Cutaneous T-cell lymphoma. PMC. [Link]

  • Expression of Concern: TGFβ Activated Kinase 1 (TAK1) at the Crossroad of B Cell Receptor and Toll-Like Receptor 9 Signaling Pathways in Human B Cells. PLOS One. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • USP4 targets TAK1 to downregulate TNFα-induced NF-κB activation. PMC. [Link]

  • PLCβ2 inhibits TAK1 activation via PIP2. a, b Reporter assay of NF-κB... ResearchGate. [Link]

  • Human NF-κB Reporter Assay Kit. Indigo Biosciences. [Link]

  • A selective small molecule NF-κB inhibitor from a high-throughput cell based assay for “AP-1 hits”. PMC. [Link]

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Comparative

comparative analysis of different synthesis routes for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

This guide provides an in-depth comparative analysis of synthesis routes for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine (CAS: 764710-12-5). It is designed for medicinal chemists and process development scientists, focu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthesis routes for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine (CAS: 764710-12-5). It is designed for medicinal chemists and process development scientists, focusing on mechanistic validity, scalability, and impurity control.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine Core Scaffold: 2-Amino-5-arylthiazole Key Structural Features:

  • Thiazole Ring: Electron-deficient heterocycle, sensitive to oxidation at sulfur.

  • Exocyclic Amine: Nucleophilic, prone to acylation or oxidation; often requires protection during cross-coupling.

  • Aryl Substituent: 3-Bromo-4-methoxyphenyl group.[1] The ortho-bromo-para-methoxy pattern creates steric crowding and electronic activation, influencing solubility and reactivity.

Retrosynthetic Strategy

We evaluate three distinct pathways based on bond disconnection logic:

  • Route A (Cyclization): Construction of the thiazole ring via Hantzsch condensation (Most robust).

  • Route B (Functionalization): Late-stage bromination of a simplified thiazole scaffold.

  • Route C (Cross-Coupling): Convergent assembly via Suzuki-Miyaura coupling.

Retrosynthesis Target Target: 5-(3-Bromo-4-methoxyphenyl) thiazol-2-ylamine AlphaHalo Route A: Hantzsch alpha-Bromoketone + Thiourea AlphaHalo->Target Cyclization PrecursorB Route B: Halogenation 5-(4-Methoxyphenyl) thiazol-2-amine + Br2 PrecursorB->Target Electrophilic Subst. Coupling Route C: Suzuki Thiazole Boronate + Aryl Iodide Coupling->Target Pd-Catalysis

Figure 1: Retrosynthetic disconnection showing the three primary logic paths.

Route A: The Hantzsch Thiazole Synthesis (Recommended)

This is the industry-standard approach for 2-amino-5-arylthiazoles due to its high atom economy and reliability. It involves the condensation of an


-haloketone with thiourea.[2]
Mechanism & Logic

The reaction proceeds via a nucleophilic attack of the thiourea sulfur on the


-carbon of the ketone (SN2), followed by an intramolecular condensation between the thiourea nitrogen and the carbonyl group to close the ring.
Detailed Protocol

Step 1:


-Bromination of Acetophenone 
  • Precursor: 3'-Bromo-4'-methoxyacetophenone (CAS: 5000-65-7).

  • Reagent: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB).
    
  • Solvent: Glacial Acetic Acid or DCM/MeOH.

Step 2: Cyclization

  • Reagents:

    
    -Bromoketone intermediate + Thiourea.[2][3][4]
    
  • Solvent: Ethanol (EtOH) or DMF.

Experimental Procedure (Representative)
  • Bromination: Dissolve 3'-bromo-4'-methoxyacetophenone (10 mmol) in glacial acetic acid (20 mL). Add a solution of bromine (10 mmol) in acetic acid dropwise at 0-5°C. Stir at RT for 2 hours until the color fades. Pour into ice water, filter the solid

    
    -bromoketone (2-bromo-1-(3-bromo-4-methoxyphenyl)ethanone), and dry.
    
  • Condensation: Suspend the

    
    -bromoketone (10 mmol) and thiourea (11 mmol) in absolute ethanol (30 mL).
    
  • Reflux: Heat to reflux (78°C) for 4–6 hours. The mixture will initially clear and then precipitate the hydrobromide salt of the product.

  • Workup: Cool to RT. Filter the precipitate.[2][5] Resuspend in water and neutralize with saturated

    
     or 
    
    
    
    to liberate the free base. Filter, wash with water, and recrystallize from EtOH/DMF.

Key Criticality: Control of the bromination step is vital. Over-bromination leads to dibromo-impurities which form byproduct thiazoles that are difficult to separate.

HantzschRoute Start 3-Bromo-4-methoxy acetophenone Bromination Step 1: Bromination (Br2/AcOH) Start->Bromination Intermed alpha-Bromoketone (Unstable) Bromination->Intermed Cyclization Step 2: Thiourea Reflux/EtOH Intermed->Cyclization Product Target Thiazole (HBr Salt) Cyclization->Product FreeBase Neutralization (NaHCO3) Product->FreeBase

Figure 2: Step-wise workflow for the Hantzsch synthesis route.

Route B: Late-Stage Electrophilic Bromination

This route builds the thiazole ring first and introduces the bromine atom last.

Mechanism & Logic

Starting with 5-(4-methoxyphenyl)thiazol-2-amine, one attempts to brominate the phenyl ring.

  • Challenge: The amino-thiazole ring is electron-rich. Electrophilic bromination (

    
    ) often occurs at the thiazole C5 position. Since C5 is blocked by the aryl group, the reaction should occur on the phenyl ring.
    
  • Regioselectivity: The methoxy group directs ortho/para. The para position is blocked by the thiazole. The ortho positions (3 and 5) are available.

  • Risk: N-bromination of the amine or over-bromination.

Assessment

This route is NOT recommended for the primary synthesis because the regioselectivity is poor. Bromination conditions strong enough to brominate the phenyl ring often degrade the thiazole or lead to complex mixtures of isomers.

Route C: Suzuki-Miyaura Cross-Coupling

A convergent approach useful for generating libraries of analogs.

Mechanism & Logic

Coupling a thiazole organometallic species with an aryl halide.

  • Partner A: 2-Aminothiazole-5-boronic acid pinacol ester (N-protected).

  • Partner B: 3-Bromo-4-methoxy-1-iodobenzene.

  • Catalyst:

    
     or 
    
    
    
    .
Detailed Protocol
  • Protection: Protect 2-aminothiazole as the N-acetyl or N-Boc derivative to prevent catalyst poisoning.

  • Borylation: React protected thiazole with bis(pinacolato)diboron (Ir-catalyzed C-H borylation) or lithiation/boronation to get the 5-BPin derivative.

  • Coupling: React the thiazole-boronate with 3-bromo-4-methoxy-1-iodobenzene.

    • Note: We use the iodo -benzene derivative because the oxidative addition of Pd is faster into the C-I bond than the C-Br bond. This preserves the desired bromine on the phenyl ring.

Pros: Highly modular; allows late-stage diversification. Cons: Expensive reagents; requires N-protection/deprotection steps.

Comparative Analysis Matrix

MetricRoute A (Hantzsch)Route B (Bromination)Route C (Suzuki)
Overall Yield High (70–85%)Low-Moderate (40–60%)Moderate (50–70%)
Step Count 2 (Linear)2 (Linear)3-4 (Convergent)
Atom Economy ExcellentGoodPoor (Boronate waste)
Regioselectivity High (Dictated by precursor)Low (Isomer risks)High (Chemoselective I vs Br)
Cost Low (Commodity reagents)LowHigh (Pd catalyst, Ligands)
Scalability High (Kg scale feasible)Low (Purification difficult)Moderate (Catalyst removal)
Expert Recommendation

Route A (Hantzsch) is the superior method for producing 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine. It guarantees the correct regiochemistry because the bromine is installed on the acetophenone precursor before the heterocycle is formed. This avoids the selectivity issues of Route B and the high costs of Route C.

Troubleshooting & Optimization

  • Impurity: Desbromo-analog.

    • Cause: Hydrogenolysis of the C-Br bond during reaction (rare) or impure starting material.

    • Fix: Ensure 3'-bromo-4'-methoxyacetophenone is >98% pure.

  • Impurity: Dimerization.

    • Cause: Oxidation of the thiourea or thiazole sulfur.

    • Fix: Perform cyclization under an inert atmosphere (

      
      ) if the reaction mixture turns dark/tarry.
      
  • Purification:

    • The HBr salt is often cleaner than the free base. Isolate the salt first, wash with non-polar solvents (ether/hexanes) to remove unreacted ketones, then release the base.

References

  • BenchChem. Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide. (Analogous Hantzsch Protocol).

  • PubChem. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone (Precursor Data).[1] CID 2756849.[1]

  • Sigma-Aldrich. 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine Product Page.[6]

  • Royal Society of Chemistry. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas. (Regioselectivity in Hantzsch synthesis).

  • ChemicalBook. 2-Amino-5-bromothiazole Synthesis and Properties.

Sources

Validation

A Head-to-Head Comparison of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine Analogs: A Guide for Medicinal Chemists

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine has emerged as a promising lead stru...

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. Within this class, 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine has emerged as a promising lead structure for the development of novel therapeutic agents. This guide provides a comprehensive head-to-head comparison of its analogs, focusing on their anticancer and antimicrobial properties. By synthesizing data from multiple studies, we aim to elucidate key structure-activity relationships (SAR) and provide a framework for the rational design of next-generation drug candidates.

The 2-Aminothiazole Core: A Privileged Scaffold

The 2-aminothiazole moiety is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and anticancer activities.[1][2] Its prevalence in drug discovery is attributed to its ability to engage in various non-covalent interactions with biological targets, its favorable pharmacokinetic properties, and its synthetic tractability. The core structure of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine combines this privileged scaffold with a substituted phenyl ring, offering multiple points for chemical modification to fine-tune its biological profile.

Head-to-Head Comparison of Anticancer Activity

Recent research has highlighted the potential of 2-aminothiazole derivatives as potent anticancer agents.[3][4] A particularly insightful study on a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the critical 5-(3-Bromophenyl) moiety with our lead compound, provides a solid foundation for a comparative analysis of anticancer efficacy.[5][6] These compounds were evaluated against a panel of 58 human cancer cell lines by the National Cancer Institute (NCI), and their activity is reported as the percentage of growth inhibition (PGI).[5][6]

Comparative Anticancer Activity Data

The following table summarizes the anticancer activity of key analogs, highlighting the impact of substitutions on the N-aryl ring.

Compound IDN-Aryl SubstituentMean Growth Percent (GP)Most Sensitive Cell LinePGI (%)
4e 2-Chloro-SNB-75 (CNS Cancer)41.25
4i 2,6-Dimethyl97.48SNB-75 (CNS Cancer)38.94
UO-31 (Renal Cancer)30.14
CCRF-CEM (Leukemia)26.92
EKVX (Non-Small Cell Lung)26.61
OVCAR-5 (Ovarian Cancer)23.12

Data sourced from a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs.[5][6]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the SAR of these analogs:

  • Substitution Pattern on the N-Aryl Ring is Crucial: The nature and position of substituents on the N-aryl ring significantly modulate the anticancer activity.

  • Electron-Withdrawing Groups: The presence of a chloro group at the 2-position (compound 4e ) resulted in the highest growth inhibition against the SNB-75 CNS cancer cell line.[5][6]

  • Steric Hindrance and Lipophilicity: The 2,6-dimethyl substituted analog (4i ) demonstrated the most promising broad-spectrum activity across multiple cancer cell line panels.[5][6] This suggests that steric bulk and increased lipophilicity at this position may be favorable for activity.

Proposed Mechanism of Action: Tubulin Inhibition

The primary anticancer mechanism for many 2-aminothiazole derivatives is believed to be the inhibition of tubulin polymerization.[7] These compounds can bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[7][8]

Comparative Analysis of Antimicrobial Activity

Comparative Antimicrobial Activity Data (MIC Values)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 2-aminothiazole derivatives against representative bacterial and fungal strains.

Compound ClassSubstituentsS. aureus (MIC, µM)E. coli (MIC, µM)C. albicans (MIC, µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesVaried N-substituents16.116.1-[9]
Thiazole-based derivativesVaried heterocyclic moieties>1024>102432-128[10]
Structure-Activity Relationship (SAR) Insights

From the available data, several SAR trends for the antimicrobial activity of 2-aminothiazole derivatives can be inferred:

  • The Nature of the C4-Substituent: The presence of a halogenated phenyl ring at the C4-position, such as in 4-(4-bromophenyl)-thiazol-2-amine derivatives, appears to be beneficial for antibacterial activity.[9]

  • The N-Substitution on the Amine Group: Modifications on the 2-amino group can significantly impact the antimicrobial spectrum and potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols for the key biological assays are provided below.

Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[11][12][13]

Workflow for SRB Assay

A Seed cells in 96-well plates B Incubate for 24h A->B C Add test compounds (serial dilutions) B->C D Incubate for 48h C->D E Fix cells with cold 10% TCA D->E F Stain with 0.4% SRB solution E->F G Wash with 1% acetic acid F->G H Solubilize bound dye with 10 mM Tris base G->H I Measure absorbance at 515 nm H->I

A simplified workflow for the Sulforhodamine B (SRB) assay.

Step-by-Step Protocol:

  • Cell Plating: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_zero) / (OD_control - OD_zero)] * 100

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][10][14][15]

Workflow for Broth Microdilution Assay

A Prepare serial dilutions of test compounds in 96-well plates C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plates (37°C, 18-24h) C->D E Visually assess for microbial growth (turbidity) D->E F Determine MIC (lowest concentration with no visible growth) E->F

A simplified workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum), a sterility control (broth only), and a positive control (a known antimicrobial agent).

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Conclusion and Future Directions

The comparative analysis of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine analogs reveals distinct SAR for anticancer and antimicrobial activities. For anticancer drug development, modifications on the N-aryl ring, particularly with electron-withdrawing or sterically bulky groups, appear to be a promising strategy. The likely mechanism of action through tubulin polymerization inhibition provides a clear direction for further mechanistic studies.

In the context of antimicrobial agents, the presence of a halogenated phenyl group at the C4-position is a key determinant of activity. Further exploration of diverse substitutions on both the phenyl ring and the 2-amino group is warranted to develop more potent and broad-spectrum antimicrobial agents.

The detailed experimental protocols provided herein offer a standardized approach for the evaluation of future analogs, ensuring the generation of robust and comparable data. This guide serves as a valuable resource for researchers in the field, facilitating the rational design and development of novel 2-aminothiazole-based therapeutics.

References

[11] Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link] [10] Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Pharmaceuticals. [16] THE ASSAY FOR SULPHORHODAMINE (SRB) METHODS FOR EVALUATING PLANT EXTRACTS AND THEIR DERIVED CHEMICALS FOR PURPORTED ANTICANCER P. (n.d.). [17] Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). ACS Omega. [14] BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. [18] Cellculture2. (2024). Cell quantitation: SRB Assay. [5] Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules. [3] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Monatshefte für Chemie - Chemical Monthly. [4] Synthesis and anticancer properties of 2-aminothiazole derivatives. (n.d.). ResearchGate. [12] Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). STAR Protocols. [13] National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived). [1] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [8] BenchChem. (2025). Mechanism of Action of Novel Aminothiazole-Triazole Compounds: A Technical Guide. [2] Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). SciSpace. [15] WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [19] SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). [20] MIC data of antibacterial activity of the synthesized compounds 5 (a-f). (n.d.). ResearchGate. [21] 2-(4-(substitutedphenyl) thiazol-2-yl)-2h- pyrazolo [3, 4-d] thi. (2022). Journal of Medicinal and Pharmaceutical Sciences. [9] Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). [22] Synthesis and anti-cancer evaluation (IC50 values) of the most.... (n.d.). ResearchGate. [23] Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity. (2022). Molecules. [24] Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). (2025). ResearchGate. [25] Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)- N-aryl-4 H-1,2,4-triazol-3-amine Analogs. (2023). PubMed. [26] Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules. [6] Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). ResearchGate. [7] Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. (n.d.). RSC Publishing. [27] Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives. (n.d.). Saudi Pharmaceutical Journal. [28] Structure–activity relationship of compound 4.. (n.d.). ResearchGate. [29] Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI. [30] Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). ResearchGate.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Introduction: Beyond Synthesis, A Commitment to Safety In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, characterization, and application. However, the life cycle of a research chemical does not end with data collection. The responsible management and disposal of novel compounds like 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine are paramount, not only for regulatory compliance but as a cornerstone of laboratory safety and environmental stewardship.

Part 1: Hazard Characterization and Risk Assessment

Understanding the potential hazards of a compound is the first step in managing its disposal. The structure of 5-(3-bromo-4-methoxyphenyl)thiazol-2-ylamine suggests several potential hazard classes based on analogous chemical structures.[2][3]

Structural Analysis of Potential Hazards:

  • Brominated Aromatic Moiety: Halogenated organic compounds can be toxic and pose environmental hazards.[4][5] They are often persistent in the environment and require specific disposal methods, such as high-temperature incineration with flue gas scrubbing.[4]

  • Thiazole Ring: Thiazole and its derivatives can be flammable and exhibit toxic properties.[1][6]

  • Amine Group (-NH2): Aromatic amines can be toxic and may cause skin irritation or sensitization.

Based on data from structurally similar brominated thiazole and thiadiazole compounds, we can infer a likely hazard profile.[2][3][7]

Table 1: Inferred Hazard Profile for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

PropertyValue / ClassificationRationale & Source
CAS Number 764710-12-5[8]Unique chemical identifier.
Molecular Formula C10H9BrN2OS[8]Chemical composition.
Physical Form Solid PowderTypical for this class of compounds.
Acute Toxicity (Oral) Assumed Category 4 Harmful if swallowed.[2][3][7]
Acute Toxicity (Dermal) Assumed Category 4 Harmful in contact with skin.[3][7]
Acute Toxicity (Inhalation) Assumed Category 4 Harmful if inhaled.[3][7]
Skin Corrosion/Irritation Assumed Category 2 Causes skin irritation.[2][3][7]
Eye Damage/Irritation Assumed Category 2/2A Causes serious eye irritation.[2][3][7]
STOT (Single Exposure) Assumed Category 3 May cause respiratory irritation.[2][3][7]
Environmental Hazard Assumed Brominated organic compounds should not be released into the environment.[4]

Part 2: Essential Safety and Handling Protocols

Prior to generating waste, safe handling is critical. The following personal protective equipment (PPE) and engineering controls are mandatory when working with this compound.

Step-by-Step Handling Procedure:

  • Engineering Controls: All weighing and manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes or airborne particles.[10]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use. Remove contaminated gloves using the proper technique and wash hands thoroughly after handling.[10]

    • Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure shoes fully cover the feet.[10]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory.[11] Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[11]

Part 3: Spill Management Protocol

Accidents can happen. A swift and correct response minimizes risk.

For Minor Spills (Small amount of solid):

  • Alert & Restrict: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE described in Part 2.

  • Contain: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad to prevent dust from becoming airborne.[4]

  • Collect: Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[7] Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[12] All cleaning materials (wipes, cloths, contaminated gloves) must be placed in the hazardous waste container.[1]

  • Report: Inform your laboratory supervisor and Environmental Health & Safety (EHS) office as per your institution's policy.

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert all nearby personnel and activate the nearest fire alarm if the spill is large or poses an immediate fire or toxicity risk.

  • Isolate: Close the laboratory doors and prevent entry.

  • Contact Authorities: Call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill. Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Part 4: The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that ensures safety and regulatory compliance. Hazardous chemicals must never be poured down the drain or disposed of in regular trash.[13]

Step 1: Waste Classification and Segregation
  • Classification: 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine and any materials contaminated with it must be classified as Hazardous Chemical Waste . Specifically, it falls under the category of halogenated organic waste .

  • Segregation is Key: Never mix incompatible waste streams.[14] Halogenated organic waste must be kept separate from non-halogenated organic waste.

    • Solid Waste: Collect un-used or waste powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) in a dedicated solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated Halogenated Organic Liquid Waste container.

Step 2: Container Selection and Labeling
  • Container Choice: Use only chemically compatible containers provided or approved by your EHS department.[15] Containers must be in good condition, free of damage, and have a secure, leak-proof lid.[15] For liquid waste, high-density polyethylene (HDPE) carboys are common.[16]

  • Mandatory Labeling: The moment you add the first drop of waste, the container must be labeled.[13][17] The label must include:

    • The words "Hazardous Waste ".[1]

    • The full, unabbreviated chemical name: "Waste 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine ". If in solution, list all components and their approximate percentages.

    • The date waste was first added (the "accumulation start date").[17]

    • Clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 3: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation.[13] Do not move waste between different rooms for storage.[13]

  • Storage Conditions:

    • Keep the container securely closed at all times, except when adding waste.[13]

    • Store in a well-ventilated area, away from sources of ignition or incompatible materials.[1]

    • Utilize secondary containment (e.g., a spill tray) to capture any potential leaks.[15]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the container is nearly full (do not overfill, leave at least 10% headspace) or has been accumulating for a set period (often 6-12 months, check your institution's policy), contact your EHS or hazardous waste management office to schedule a pickup.[13][17]

  • Documentation: You will need to provide a complete and accurate description of the waste for the disposal manifest. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[16]

  • Professional Disposal: The waste will be transported by a licensed professional waste disposal service to a certified treatment, storage, and disposal facility (TSDF).[16] The most probable disposal method for this compound is high-temperature incineration, which is equipped with afterburners and scrubbers to handle the hydrogen bromide (HBr) gas produced during combustion.[4]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine.

DisposalWorkflow start Generate Waste (e.g., excess reagent, contaminated item) classify Classify as Hazardous Waste: 'Halogenated Organic' start->classify decision_form Is waste Solid or Liquid? classify->decision_form solid_container Select designated 'Halogenated SOLID Waste' container. decision_form->solid_container Solid liquid_container Select designated 'Halogenated LIQUID Waste' container. decision_form->liquid_container Liquid label_container Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name(s) & % - Accumulation Start Date - Hazard Pictograms solid_container->label_container liquid_container->label_container add_waste Add waste to container. Keep container closed when not in use. label_container->add_waste store Store container in secondary containment within a designated Satellite Accumulation Area (SAA). add_waste->store decision_full Container full or nearing time limit? store->decision_full continue_use Continue accumulation. decision_full->continue_use No request_pickup Arrange for pickup by EHS / Hazardous Waste Contractor. decision_full->request_pickup Yes continue_use->add_waste end_process Waste removed for final disposal. request_pickup->end_process

Caption: Disposal Decision Workflow for 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine.

References

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania, Environmental Health and Radiation Safety. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Fisher Scientific. (2009, February 10). SAFETY DATA SHEET - 5-Bromo-1,3,4-thiadiazol-2-ylamine.
  • Fisher Scientific. (2010, October 20). SAFETY DATA SHEET - 4-(5-Bromo-2-thienyl)-1,3-thiazol-2-amine.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • PubChem. (n.d.). 5-Bromo-4-phenyl-1,3-thiazol-2-amine.
  • Environmental Health and Safety at Providence College. (n.d.). Bromine in orgo lab SOP.
  • Thermo Fisher Scientific. (2009, February 10). SAFETY DATA SHEET - 2-Amino-5-bromo-1,3,4-thiadiazole, 97%.
  • Kansas State University. (n.d.). Bromine Safety & Standard Operating Procedures.
  • Sigma-Aldrich. (n.d.). 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.

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Handling

Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Hazard Analysis: Understanding the Risks The molecular structure of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine suggests several potential hazards: Aromatic Amines: This class of compounds can be toxic and may be absorb...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks

The molecular structure of 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine suggests several potential hazards:

  • Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[2] Some aromatic amines are known or suspected carcinogens.

  • Halogenated Aromatic Compounds: The presence of a bromine atom on the phenyl ring indicates that this compound is a halogenated aromatic. These compounds can exhibit persistence in the environment and may have toxicological effects.

  • Thiazole Moiety: While the thiazole ring itself is a common feature in many pharmaceuticals, substituted thiazoles can have a range of biological activities and potential toxicities.[1]

Based on the safety data for analogous compounds like 5-Bromo-1,3,4-thiadiazol-2-ylamine, we can anticipate that 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine may be classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • A skin and eye irritant.[3][4]

  • A potential respiratory irritant.[3]

Therefore, a multi-layered PPE strategy is essential to mitigate these risks.

The Core of Protection: A Multi-faceted PPE Approach

The selection of PPE should not be a one-size-fits-all approach. It must be tailored to the specific procedures being performed, the quantities of the substance being handled, and the potential for exposure.

Direct skin contact is a primary route of exposure for many organic compounds.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement for any work with this compound. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[5][6]

  • Gloves: The choice of glove material is critical. Nitrile gloves are a common and generally suitable choice for incidental contact with a wide range of chemicals.[7][8] However, for prolonged handling or in situations with a high risk of splash, it is crucial to consult a glove compatibility chart from the manufacturer. For aromatic and chlorinated solvents, more resistant materials like Viton™ or Silver Shield® gloves may be necessary.[8] Double gloving is a prudent practice, especially when handling concentrated solutions or performing transfers.

Table 1: Glove Selection Guide for Handling Aromatic Amines

Glove Material Protection Level Use Case
NitrileGood for incidental contactGeneral laboratory work, weighing, preparing solutions
NeopreneGood resistance to acids and basesWork-up procedures involving acidic or basic reagents
Butyl RubberExcellent for organic solventsHandling concentrated solutions, extractions
Viton™ / Silver Shield®Excellent for chlorinated and aromatic solventsHigh-risk procedures, cleaning up spills

Causality: The chemical structure of the glove material determines its resistance to permeation by specific chemicals. Aromatic compounds can often penetrate standard latex gloves quickly. Nitrile and other more robust polymers provide a more effective barrier.

The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.[7]

  • Chemical Splash Goggles: For any procedure involving liquids or the potential for splashing, chemical splash goggles are mandatory.[5][8] They provide a seal around the eyes, offering superior protection compared to safety glasses.[8]

  • Face Shield: When handling larger quantities or performing reactions with a significant risk of splashing or popping, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[7]

Given that this compound is a solid, the primary respiratory hazard is the inhalation of dust particles, especially during weighing and transfer operations.

  • Engineering Controls: The first and most effective line of defense is to handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood.[9]

  • Respirators: If engineering controls are not sufficient to minimize airborne particles, or during a spill cleanup, respiratory protection is necessary.[10][11] A half-mask respirator with organic vapor cartridges and P100 particulate filters would be appropriate.[12] It is crucial that all users of respirators undergo proper fit-testing and training.[12]

Step-by-Step PPE Protocol for Handling 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine

Objective: To safely weigh and prepare a solution of the target compound.

Materials:

  • 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine (solid)

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Volumetric flask

  • Solvent

  • Appropriate PPE

Procedure:

  • Preparation: Before entering the laboratory, ensure you are wearing a long-sleeved lab coat and closed-toe shoes.

  • Glove Up: Don a pair of nitrile gloves. For this procedure, a single pair is sufficient, but have a spare pair readily available.

  • Eye Protection: Wear chemical splash goggles.

  • Work Area Setup: Conduct all handling of the solid compound within a chemical fume hood.

  • Weighing:

    • Place the analytical balance inside the fume hood if possible. If not, ensure the balance is in a draft-shielded area.

    • Carefully use a spatula to transfer the desired amount of the solid from the storage container to the weighing paper.

    • Avoid creating dust. If any dust is generated, allow it to settle before proceeding.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add the solvent to the flask, cap it, and gently swirl to dissolve the solid.

  • Cleanup:

    • Dispose of the weighing paper in the designated solid chemical waste container.

    • Clean the spatula and any other contaminated surfaces.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Dispose of the gloves in the appropriate waste container.

    • Wash your hands thoroughly with soap and water.

    • Remove your goggles and lab coat upon leaving the laboratory.

Emergency Procedures: Spill and Disposal Plan

In the event of a spill, a clear and practiced plan is essential.

  • Small Spills:

    • Alert others in the immediate area.

    • If you are trained and have the appropriate PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3][4]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and the designated emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal: All waste containing 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.[13] Do not allow the material to enter drains or the environment.[13][14]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_action Action and Disposal start Start: Handling 5-(3-Bromo-4-methoxyphenyl)thiazol-2-ylamine task Identify Task (e.g., Weighing, Synthesis, Purification) start->task quantity Determine Quantity (mg, g, kg) task->quantity exposure Assess Potential for Exposure (Dust, Splash, Aerosol) quantity->exposure body Body Protection: - Lab Coat (minimum) - Chemical Apron (if splash risk) exposure->body Select based on splash potential eye Eye/Face Protection: - Safety Glasses (low risk) - Goggles (splash risk) - Face Shield + Goggles (high risk) exposure->eye Select based on splash/aerosol risk gloves Hand Protection: - Nitrile (incidental) - Double Gloves (transfer) - Heavy-duty (prolonged contact) exposure->gloves Select based on contact duration respiratory Respiratory Protection: - Fume Hood (primary) - Respirator (if dust/aerosol risk) exposure->respiratory Select based on dust/aerosol risk procedure Perform Procedure body->procedure eye->procedure gloves->procedure respiratory->procedure disposal Dispose of Waste and Contaminated PPE (Follow institutional guidelines) procedure->disposal

Sources

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